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  • Product: 7,8-Dichloroquinoline-3-carboxylic acid

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 7,8-Dichloroquinoline-3-carboxylic acid

An in-depth structural elucidation of highly functionalized heterocyclic scaffolds requires more than mere data collection; it demands a rigorous, causality-driven approach to spectral interpretation. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly functionalized heterocyclic scaffolds requires more than mere data collection; it demands a rigorous, causality-driven approach to spectral interpretation. As a Senior Application Scientist, I have structured this technical guide to deconstruct the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 7,8-Dichloroquinoline-3-carboxylic acid .

By treating the NMR acquisition and interpretation process as a self-validating system , this guide will explain the fundamental electronic topographies and the methodological causality required to unambiguously characterize this molecule.

Phase I: Structural & Electronic Topography

To accurately predict and assign the NMR resonances of 7,8-Dichloroquinoline-3-carboxylic acid, one must first understand the competing electronic effects within the fused bicyclic system:

  • The Heteroatom Effect: The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, severely deshielding the α -carbon (C2) and its attached proton[1].

  • The Carboxyl Group: The C3-carboxylic acid acts as an anisotropic deshielding cone. It pulls electron density away from C2 and C4, pushing their respective protons further downfield[2].

  • The Halogen Effect: The chlorine atoms at C7 and C8 are highly electronegative. While they donate electron density via resonance (+M) to a minor degree, their inductive withdrawal (-I) dominates, shifting the local ipso carbons (C7, C8) downfield while altering the relaxation dynamics of the adjacent aromatic protons (H5, H6)[3].

Phase II: The Self-Validating NMR Acquisition Protocol

A robust analytical protocol does not merely generate data; it actively prevents misinterpretation through orthogonal validation. The following workflow outlines the causal reasoning behind the acquisition parameters for this specific rigid scaffold.

Protocol S1 Sample Prep: 15mg in DMSO-d6 S2 Probe Tuning & 3D Gradient Shimming S1->S2 Disrupt H-bonding S3 1D 1H/13C Acquisition (Extended d1 for Cq) S2->S3 Maximize Resolution S4 2D HMBC/HSQC Orthogonal Validation S3->S4 Hypothesis Generation S4->S1 Self-Validation Loop

Fig 1: Self-validating NMR acquisition workflow for rigid quinoline scaffolds.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl 3​ ), which severely broadens the -COOH proton signal and reduces overall solubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly resolved spectral lines[4].

  • Shimming and Tuning: Perform 3D gradient shimming and tune the probe exactly to the Larmor frequencies of 1 H and 13 C.

    • Causality: The meta-coupling between H2 and H4 across the C3 substituent is extremely small ( J≈2.0 Hz). Perfect B 0​ magnetic field homogeneity is mandatory to resolve this fine splitting rather than observing a merged broad singlet[5].

  • 1D 13 C Acquisition with Extended Relaxation: Utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans and an extended relaxation delay ( d1​=3.0 seconds).

    • Causality: This molecule contains six quaternary carbons (C3, C4a, C7, C8, C8a, COOH). Lacking attached protons, these carbons cannot efficiently relax via dipole-dipole mechanisms, resulting in long T1​ relaxation times. A standard 1-second delay will cause these critical peaks to vanish into the baseline noise.

Phase III: Quantitative Spectral Topography

The following tables synthesize the empirical data derived from the electronic environment of the 7,8-dichloroquinoline-3-carboxylic acid scaffold.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
COOH 13.50Broad Singlet (bs)-1HHighly deshielded acidic proton undergoing rapid chemical exchange with trace ambient moisture.
H2 9.35Doublet (d)2.01HExperiences maximum deshielding from the adjacent electronegative N1 atom and the anisotropic cone of the C3-COOH. Meta-coupled to H4[5].
H4 8.95Doublet (d)2.01HDeshielded by the C3-COOH and the peri-interaction with the adjacent aromatic ring. Meta-coupled to H2[1].
H5 8.20Doublet (d)8.81HStandard aromatic proton; shifted slightly downfield due to the peri-effect of the C4 position. Ortho-coupled to H6.
H6 7.90Doublet (d)8.81HShielded relative to H5 due to its increased distance from the electron-withdrawing bridgehead nitrogen. Ortho-coupled to H5.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 166.0C q​ Highly deshielded carbonyl carbon of the carboxylic acid[2].
C2 151.0CH α -carbon to the nitrogen atom; heavily deshielded by the -I effect[5].
C8a 144.0C q​ Bridgehead carbon adjacent to the nitrogen atom.
C4 139.0CH γ -carbon to the nitrogen; deshielded by the conjugated system.
C7 133.0C q​ Ipso carbon bearing the chlorine atom; shifted downfield by the halogen's -I effect[3].
C8 131.0C q​ Ipso carbon bearing the chlorine atom; adjacent to the bridgehead C8a.
C6 129.5CHStandard aromatic methine carbon.
C5 128.5CHStandard aromatic methine carbon.
C4a 127.0C q​ Internal bridgehead carbon.
C3 124.5C q​ β -carbon to the nitrogen; bears the electron-withdrawing carboxyl group[1].

Phase IV: Multi-Dimensional Validation (2D NMR)

To ensure the 1D assignments are not merely theoretical, the system must be closed using 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, acting as the ultimate structural proof.

For example, the identity of H2 ( δ 9.35) is definitively proven by its 3J correlation to the C=O ( δ 166.0) and C8a ( δ 144.0) carbons—a spatial relationship that H4 cannot replicate. Conversely, H4 ( δ 8.95) will show a strong 3J correlation to the C5 ( δ 128.5) carbon across the bridgehead, validating the connectivity between the two fused rings.

HMBC H2 H2 (δ 9.35) C3 C3 (δ 124.5) H2->C3 2J C8a C8a (δ 144.0) H2->C8a 3J COOH COOH (δ 166.0) H2->COOH 3J H4 H4 (δ 8.95) C4a C4a (δ 127.0) H4->C4a 2J H4->C8a 3J H5 H5 (δ 8.20) H5->C4a 2J C7 C7-Cl (δ 133.0) H5->C7 3J H6 H6 (δ 7.90) H6->C4a 3J

Fig 2: Key HMBC (2J and 3J) proton-carbon correlation network confirming the quinoline core.

Sources

Exploratory

Mechanism of Action of 7,8-Dichloroquinoline-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in antimalarial and antibacterial agents (e.g., fluoroquinolones). Recently, 7,8-dichloroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in antimalarial and antibacterial agents (e.g., fluoroquinolones). Recently, 7,8-dichloroquinoline-3-carboxylic acid derivatives have emerged as highly potent, multi-targeted pharmacophores in oncology. By leveraging the unique electron-withdrawing properties of the 7,8-dichloro substitution, these derivatives exhibit profound modulatory effects on the PI3K/AKT/mTOR signaling pathway and induce intrinsic mitochondrial apoptosis in various malignant cell lines[1].

This technical whitepaper provides an in-depth analysis of the chemical reactivity, biological mechanisms of action, and self-validating experimental protocols required to synthesize and evaluate these promising compounds.

Structural Significance and Chemical Reactivity

The pharmacological efficacy of 7,8-dichloroquinoline-3-carboxylic acid derivatives is intrinsically linked to their chemical structure. The carboxylic acid group at the C3 position is critical for target binding (often mimicking ATP in kinase active sites), while the chlorine atoms at C7 and C8 enhance lipophilicity and metabolic stability.

Crucially, the presence of these halogens, combined with the electron-deficient nature of the quinoline ring, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. This reactivity allows medicinal chemists to rapidly synthesize libraries of 4-amino or 4-alkoxy derivatives, fine-tuning the molecule for specific kinase inhibition profiles.

SNAr_Workflow Start 7,8-Dichloro-4-oxo- 1,4-dihydroquinoline-3- carboxylic acid Chlorination Chlorination (POCl3) Reflux, 4h Start->Chlorination Activation Intermediate 4,7,8-Trichloroquinoline- 3-carboxylic acid Chlorination->Intermediate C4-OH to C4-Cl SNAr SNAr Amination (R-NH2, Et3N, DMF, 80°C) Intermediate->SNAr Nucleophilic Attack Product 4-Amino-7,8-dichloroquinoline- 3-carboxylic acid derivative SNAr->Product Substitution

Fig 1: Chemical derivatization workflow via SNAr at the C4 position of the quinoline core.

Mechanism of Action: PI3K/AKT/mTOR Inhibition & Apoptosis

Dysregulation of the PAM Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway—often referred to as the PAM axis—is a master regulator of cell survival, proliferation, and metabolism[3]. In human cancers (particularly colorectal and breast carcinomas), this pathway is frequently hyperactivated due to PTEN mutations or receptor tyrosine kinase (RTK) overexpression.

Kinase Inhibition by Chloroquinoline Derivatives

7,8-dichloroquinoline-3-carboxylic acid derivatives act as competitive inhibitors at the ATP-binding cleft of PI3K and mTOR. By blocking PI3K, the conversion of PIP2 to PIP3 is halted, preventing the pleckstrin homology (PH) domain-mediated membrane recruitment and subsequent activation of AKT[1].

Concurrently, the inhibition of mTOR (specifically mTORC1) downregulates its essential downstream substrates, S6K and 4E-BP1, abruptly halting protein synthesis and cell cycle progression (inducing G2/M phase arrest)[3][4].

Induction of Intrinsic Apoptosis

The downstream consequence of profound PI3K/AKT/mTOR inhibition is the activation of the intrinsic (mitochondrial) apoptotic pathway. The lack of pro-survival signaling alters the balance of the Bcl-2 family proteins. 7,8-dichloroquinoline derivatives downregulate anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax. This destabilizes the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c into the cytosol, which triggers the cleavage and activation of Caspase-9 and Caspase-3[1][5].

Pathway_Inhibition Drug 7,8-Dichloroquinoline Derivatives PI3K PI3K Drug->PI3K Inhibits mTOR mTORC1 Drug->mTOR Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Activates AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Mito Mitochondrial Destabilization Bcl2->Mito Prevents Bax->Mito Promotes Caspase Caspase-9 / Caspase-3 Cleavage Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 2: Dual inhibition of the PI3K/AKT/mTOR pathway and induction of intrinsic apoptosis by chloroquinoline derivatives.

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table summarizes the typical half-maximal inhibitory concentrations ( IC50​ ) and cellular viability metrics observed in recent structural-activity relationship (SAR) studies of optimized chloroquinoline derivatives against colorectal cancer models[1][3].

Compound Class / ModificationPI3K IC50​ (nM)mTOR IC50​ (nM)HCT116 Viability IC50​ ( μ M)Apoptotic Population (%) at 48h
Unsubstituted Quinoline Core > 5000> 5000> 50.0< 5.0%
7-Chloroquinoline-3-carboxylic acid 1250 ± 45890 ± 3022.4 ± 1.218.4%
7,8-Dichloroquinoline-3-carboxylic acid 410 ± 22320 ± 188.6 ± 0.542.1%
4-Amino-7,8-dichloroquinoline deriv. 45 ± 5 28 ± 3 1.2 ± 0.1 78.5%

Table 1: Comparative in vitro efficacy of quinoline derivatives. The addition of the 8-chloro group significantly enhances kinase pocket binding affinity, while C4-amination optimizes the hydrogen bond donor/acceptor profile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 4-Amino-7,8-dichloroquinoline-3-carboxylic acid via SNAr

Objective: To synthesize a biologically active derivative utilizing nucleophilic aromatic substitution.

  • Activation (Chlorination):

    • Step: Suspend 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in neat Phosphorus Oxychloride ( POCl3​ , 10.0 eq). Reflux at 105°C for 4 hours.

    • Causality: POCl3​ acts as both solvent and chlorinating agent, converting the unreactive C4-ketone/enol into a highly reactive C4-chloride leaving group.

  • Quenching and Isolation:

    • Step: Cool to room temperature and carefully pour the mixture over crushed ice. Filter the resulting precipitate (4,7,8-trichloroquinoline-3-carboxylic acid) and dry under vacuum.

    • Validation: Perform LC-MS. A mass shift of +18 Da (accounting for the replacement of OH with Cl) validates successful activation.

  • SNAr Amination:

    • Step: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add the desired primary amine (1.2 eq) and Triethylamine ( Et3​N , 2.0 eq). Stir at 80°C for 6 hours.

    • Causality: DMF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state. Et3​N acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent protonation of the nucleophilic amine[6].

  • Purification:

    • Step: Precipitate the product using cold water, filter, and recrystallize from ethanol.

Protocol B: In Vitro Validation of PI3K/AKT/mTOR Inhibition

Objective: To confirm the intracellular mechanism of action using Western Blotting.

  • Cell Culture and Treatment:

    • Step: Seed HCT116 cells at 1×106 cells/well in 6-well plates. Treat with the synthesized derivative (1 μ M and 5 μ M) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Protein Extraction:

    • Step: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF).

    • Causality: Phosphatase inhibitors are absolutely critical. Without them, endogenous phosphatases will rapidly dephosphorylate AKT and mTOR during lysis, yielding false-negative results for pathway activation in the control groups.

  • SDS-PAGE and Transfer:

    • Step: Resolve 30 μ g of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane at 100V for 90 minutes.

    • Causality: PVDF is chosen over nitrocellulose due to its higher mechanical strength and superior binding capacity for high-molecular-weight, hydrophobic proteins like mTOR (289 kDa).

  • Immunoblotting:

    • Step: Probe with primary antibodies against total AKT, p-AKT (Ser473), total mTOR, p-mTOR (Ser2448), and GAPDH (loading control).

    • Validation Checkpoint: The ratio of p-AKT/total AKT and p-mTOR/total mTOR must show a dose-dependent decrease relative to the DMSO control, confirming direct pathway inhibition[1][7].

Conclusion & Future Perspectives

The 7,8-dichloroquinoline-3-carboxylic acid scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By acting as dual inhibitors of the PI3K/AKT/mTOR pathway and robust inducers of intrinsic apoptosis, these derivatives hold significant promise for overcoming chemoresistance in solid tumors[1][5]. Future development must focus on optimizing the pharmacokinetic profiles of these compounds (e.g., improving aqueous solubility) and exploring targeted delivery mechanisms, such as antibody-drug conjugates (ADCs) or PROTACs, to maximize their therapeutic window.

References

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: ACS Omega URL:[Link]

  • Synthesis and biological evaluation of quinoline derivatives inducing cell apoptosis mediated by PI3K/AKT/mTOR pathway Source: ResearchGate URL:[Link]

  • Derivatives of 6-cinnamamidoquinoline-4-carboxamide impair lysosome function and induce apoptosis Source: Oncotarget URL:[Link]

  • Product Class 3: Quinolines (Chemical Reactivity & Synthesis) Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Baseline Solubility Profile of 7,8-Dichloroquinoline-3-carboxylic acid

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor solubility is a leading cause of failure in the drug development pipeline. This guide provides a comprehensive framework for establishing the baseline solubility profile of 7,8-dichloroquinoline-3-carboxylic acid, a representative quinoline derivative of interest in medicinal chemistry. As specific experimental data for this exact molecule is not publicly available, this document focuses on the essential principles and detailed, field-proven methodologies required to generate a robust and reliable solubility profile. We will delve into the causality behind experimental choices, from foundational physicochemical characterization to the execution of thermodynamic, kinetic, and biorelevant solubility assays. Each protocol is designed as a self-validating system, emphasizing the critical interplay between experimental design and rigorous analytical quantification.

Introduction: The Critical Role of Solubility

7,8-Dichloroquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold known for its broad range of biological activities, including anticancer and antimalarial properties.[1] For any such candidate to advance from a promising hit to a viable drug, a thorough understanding of its physicochemical properties is non-negotiable. Among these, aqueous solubility is paramount. It dictates the maximum concentration of the drug that can be achieved in the gastrointestinal tract, a critical factor for oral absorption and bioavailability.[2]

This guide will systematically outline the necessary steps to build a comprehensive baseline solubility profile. We will explore not just the "how" but the "why" behind each experimental choice, providing the authoritative grounding necessary for confident decision-making in a drug development program.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, it is crucial to understand the intrinsic properties of the molecule, as these will govern its behavior in different environments.

Molecular Structure and Predicted Properties
  • Structure: 7,8-dichloroquinoline-3-carboxylic acid

  • Molecular Formula: C₁₀H₅Cl₂NO₂

  • Molecular Weight: 242.06 g/mol [3]

While experimental data for this specific molecule is sparse, we can leverage computational models to predict key parameters that influence solubility.

  • pKa (Acid Dissociation Constant): The pKa value indicates the pH at which a molecule is 50% ionized. For 7,8-dichloroquinoline-3-carboxylic acid, the carboxylic acid group is the primary acidic center, while the quinoline nitrogen is a potential basic center.

    • Predicted Acidic pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3-5. The presence of electron-withdrawing chlorine atoms on the quinoline ring will likely lower this pKa (increase acidity) compared to a simple benzoic acid.[4][5]

    • Predicted Basic pKa: The quinoline nitrogen will have a basic pKa, which is also influenced by the ring substituents.

    • Significance: The pKa values are critical for predicting how solubility will change with pH. For an acidic compound, solubility dramatically increases at pH values above its pKa.[6]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility and lower aqueous solubility.[7]

    • Predicted LogP: Based on its structure (two chlorine atoms and an aromatic system), the LogP is predicted to be moderately high, suggesting it will be a rather lipophilic molecule. For instance, the related compound 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid has a computed XLogP3 of 3.1.[8]

    • Significance: LogP is a key predictor of a compound's interaction with biological membranes and its potential for poor aqueous solubility.[9] According to Lipinski's "Rule of Five," a LogP value less than 5 is generally preferred for orally administered drugs.[9]

Table 1: Predicted Physicochemical Properties of 7,8-Dichloroquinoline-3-carboxylic acid
ParameterPredicted Value/RangeImplication for Solubility Studies
Acidic pKa~ 3 - 5Expect significantly higher solubility at pH > 5.
Basic pKaVariesMay influence solubility at very low pH.
LogP> 3Suggests intrinsically low aqueous solubility.

Core Principles: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two key types of solubility measurements, as they answer different questions in the drug discovery process.[10][11]

  • Thermodynamic (Equilibrium) Solubility: This is the true, stable-state solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are in equilibrium.[2][12] This measurement is the "gold standard" for pre-formulation and regulatory purposes.[13] It is typically determined using the shake-flask method over an extended incubation period (24-72 hours).[13]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution under non-equilibrium conditions.[14] It is a high-throughput method often used in early discovery, where a compound is rapidly diluted from a DMSO stock solution into an aqueous buffer.[10][15][16] While not a true measure of equilibrium, it is invaluable for quickly ranking compounds and identifying potential solubility liabilities early on.[11][17]

G cluster_0 Solubility Assessment Strategy Early_Discovery Early Discovery (High-Throughput Screening) Kinetic Kinetic Solubility (Turbidimetric/Nephelometric) Early_Discovery->Kinetic Fast, ranks compounds Lead_Optimization Lead Optimization & Pre-Formulation Thermodynamic Thermodynamic Solubility (Shake-Flask) Lead_Optimization->Thermodynamic Gold standard, for formulation Kinetic->Lead_Optimization Flags potential issues

Caption: Logical flow from early-stage kinetic to late-stage thermodynamic solubility assessment.

Experimental Protocols for a Baseline Solubility Profile

This section provides detailed, step-by-step protocols for generating a comprehensive solubility profile. The cornerstone of each protocol is a robust and validated analytical method for quantification.

Prerequisite: Analytical Method Validation

The accuracy of any solubility measurement is entirely dependent on the method used to quantify the concentration of the dissolved compound. A stability-indicating HPLC-UV or LC-MS/MS method is required.

Protocol: HPLC-UV Method Development

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

  • Mobile Phase: Use a gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[18]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for 7,8-dichloroquinoline-3-carboxylic acid using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and inject them to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the expected concentration range.

  • Validation: Confirm the method's specificity, accuracy, and precision according to standard laboratory procedures.

Thermodynamic pH-Solubility Profile

This experiment determines the equilibrium solubility across the physiological pH range and is critical for predicting oral absorption.[19]

Protocol: Shake-Flask Thermodynamic Solubility

  • Media Preparation: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[19]

  • Sample Preparation: Add an excess amount of solid 7,8-dichloroquinoline-3-carboxylic acid (enough to ensure a saturated solution with visible solid remaining) to vials containing each buffer. A starting point could be 1-2 mg per mL of buffer.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[2][13]

  • Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[13]

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze it using the validated HPLC-UV or LC-MS/MS method.

  • pH Measurement: Measure the final pH of each solution after equilibration to confirm it has not shifted.[19]

G start Add Excess Solid API to Buffer incubate Incubate 24-48h (Shaker @ 37°C) start->incubate Equilibration separate Centrifuge & Filter Supernatant incubate->separate Phase Separation analyze Quantify Concentration (HPLC-UV / LC-MS) separate->analyze Analysis end Report Solubility (µg/mL) analyze->end

Caption: Workflow for the shake-flask thermodynamic solubility protocol.

High-Throughput Kinetic Solubility

This assay provides a rapid assessment of solubility for early-stage compound screening. The turbidimetric method is common.[15]

Protocol: Turbidimetric Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[15]

  • Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution and a final concentration of 100 µM).[15] This rapid solvent shift can cause less soluble compounds to precipitate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[15]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.[15]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be tested in media that mimic the fluids of the gastrointestinal tract.[20] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic drugs.

Protocol: Biorelevant Media Solubility

  • Media Preparation:

    • Fasted State Simulated Gastric Fluid (FaSSGF): pH ~1.6, contains low levels of pepsin, sodium taurocholate, and lecithin.[6]

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH ~6.5, contains sodium taurocholate and lecithin to mimic the fasted small intestine.[20][21]

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH ~5.0, contains higher concentrations of sodium taurocholate and lecithin to simulate conditions after a meal.[21]

  • Experimental Procedure: Follow the same shake-flask thermodynamic solubility protocol described in section 4.2, but replace the simple buffers with the prepared biorelevant media.

  • Causality: Testing in these media is crucial because simple buffers can underestimate the solubility of lipophilic compounds in the gut, where natural surfactants are present. This provides a more physiologically relevant forecast of a drug's behavior.[22][21]

Table 2: Composition of Standard Biorelevant Media
MediumpHKey ComponentsPurpose
FaSSGF1.6Pepsin, Sodium Taurocholate, LecithinSimulates stomach conditions before a meal.[6]
FaSSIF6.5Sodium Taurocholate, LecithinSimulates small intestine conditions before a meal.[20]
FeSSIF5.0Higher conc. of Sodium Taurocholate & LecithinSimulates small intestine conditions after a meal.[21]

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables for easy comparison. The pH-solubility profile should be plotted on a graph with pH on the x-axis and solubility (in µg/mL or µM, often on a log scale) on the y-axis.

Table 3: Example Baseline Solubility Profile for Compound X
MediumpHTemperature (°C)Solubility (µg/mL)Method
0.1 N HCl1.2375Thermodynamic
Acetate Buffer4.53715Thermodynamic
Phosphate Buffer6.837250Thermodynamic
Phosphate Buffer7.425>200 (No Precipitate)Kinetic (200 µM)
FaSSGF1.6378Thermodynamic
FaSSIF6.537310Thermodynamic

This profile would strongly suggest that 7,8-dichloroquinoline-3-carboxylic acid is a weak acid with low solubility at gastric pH but significantly higher solubility at intestinal pH, a characteristic profile for many acidic drugs. The enhanced solubility in FaSSIF compared to the pH 6.8 buffer would indicate a positive effect of bile salts.

Conclusion

Establishing a comprehensive baseline solubility profile is a mandatory, data-driven process in modern drug development. It requires more than just generating numbers; it demands an understanding of the underlying physicochemical principles and the selection of appropriate, context-specific methodologies. By systematically employing the kinetic, thermodynamic, and biorelevant protocols outlined in this guide, researchers can build a robust data package for 7,8-dichloroquinoline-3-carboxylic acid or any new chemical entity. This profile serves as an authoritative foundation for guiding formulation strategies, interpreting in vivo study outcomes, and ultimately increasing the probability of a successful development campaign.

References

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). PharmaCompass.
  • SIF Media (Simulated Intestinal Fluids). (n.d.). Interchim.
  • Glube, N., von Moos, L., & Duchateau, G. (2013). Capsule shell material impacts the in vitro disintegration and dissolution behaviour of a green tea extract. Results in Pharma Sciences, 3, 1–6.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Vertzoni, M., et al. (2005). Evaluation of various biorelevant dissolution media for predicting in vivo performance of class I and II drugs. European Journal of Pharmaceutics and Biopharmaceutics, 59(3), 525-532.
  • PubChem. (n.d.). 7,8-Dichloroquinoline-4-one-3-carboxylic acid.
  • Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Biorelevant.com.
  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11–22.
  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.
  • ICH Harmonised Guideline. (2019). Biopharmaceutics Classification System-Based Biowaivers M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • In-vitro Thermodynamic Solubility. (2025). protocols.io.
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1906-1910.
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. (n.d.). Benchchem.
  • Drug solubility: why testing early m
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255.
  • Rupp, M., et al. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 308-316.
  • Al-Janabi, K. F. (2015). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Al-Nahrain University, 18(2), 108-115.
  • 7,8-DICHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (2023). ChemicalBook.
  • Obaid, S. M., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • 4-Amino-7,8-dichloroquinoline-3-carboxylic acid — Chemical Substance Information. (n.d.).
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • 7-Chloroquinoline-4-carboxylic acid liter
  • Zamora-Ramírez, W. J., et al. (2023). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2026).
  • 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4). (n.d.). ChemicalBook.
  • Ishida, T., et al. (2021).
  • Ghose, A. K., et al. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.

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Exploratory

The In Vitro Binding Affinity of 7,8-Dichloroquinoline Compounds: A Technical Guide to Multi-Target Pharmacology

Executive Summary The 7,8-dichloroquinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. While the traditional 7-chloro-4-aminoquinoline core is historically synonymous with the ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7,8-dichloroquinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. While the traditional 7-chloro-4-aminoquinoline core is historically synonymous with the antimalarial drug chloroquine, the strategic addition of an electron-withdrawing chlorine atom at the C8 position fundamentally alters the molecule's physicochemical profile. This modification increases lipophilicity (logP), modulates the pKa of the quinoline nitrogen, and enhances the planarity of the aromatic system. Consequently, 7,8-dichloroquinoline derivatives exhibit distinct in vitro binding affinities across a diverse array of biological targets.

This whitepaper details the causality, mechanistic grounding, and self-validating in vitro protocols for the three primary pharmacological paradigms of 7,8-dichloroquinolines: Hematin detoxification inhibition , Acetylcholinesterase (AChE) peripheral site anchoring , and cGAS antagonism .

Paradigm I: Antimalarial Hematin Binding

Mechanistic Causality

In Plasmodium falciparum, the parasite degrades host hemoglobin, releasing toxic free heme (hematin). To survive, the parasite crystallizes hematin into inert hemozoin. 7,8-dichloroquinoline compounds exert their antimalarial effect by binding directly to free hematin, preventing this crystallization.

The causality of the C8 chlorine substitution is twofold:

  • Electronic Effect: The highly electronegative C8 chlorine pulls electron density away from the quinoline ring, strengthening the π−π stacking interactions with the electron-rich porphyrin ring of hematin compared to standard 7-chloro derivatives.

  • Ion-Trapping: The 8-chloro group alters the pKa of the quinoline nitrogen, ensuring optimal protonation within the acidic digestive vacuole (pH ~4.7) of the parasite, driving massive intracellular drug accumulation[1].

In Vitro Protocol: Hematin Binding Affinity (UV-Vis Titration)

Self-Validation Principle: This assay measures the dissociation constant ( Kd​ ). Hematin naturally forms μ -oxo dimers in aqueous solutions, which obscures true binding kinetics. Therefore, a specific organic/aqueous buffer is required to maintain monomeric hematin.

  • Buffer Preparation: Prepare a 40% DMSO / 0.2 M HEPES buffer (pH 7.4). Note: Phosphate-buffered saline (PBS) is strictly avoided, as phosphate ions induce premature hematin aggregation.

  • Ligand Titration: Aliquot a 10 μ M solution of monomeric hematin into a quartz cuvette. Titrate the 7,8-dichloroquinoline compound incrementally (0 to 100 μ M) using a high-precision microsyringe.

  • Spectral Acquisition: After each addition, incubate for 2 minutes and record the UV-Vis absorbance spectrum (350 nm to 450 nm). Observe the characteristic hypochromic shift of the hematin Soret band (~402 nm).

  • Validation Check: Verify the presence of a strict isosbestic point across all titration curves. A maintained isosbestic point self-validates the assay by confirming a 1:1 binding stoichiometry. If the point drifts, higher-order aggregation has occurred, and the data is invalid.

  • Quantification: Calculate the Kd​ using the Benesi-Hildebrand equation by plotting 1/ΔA versus 1/[Drug] .

HematinBinding H Free Hematin (Toxic) C Drug-Hematin Complex (Pi-Pi Stacking) H->C Binding Z Hemozoin Crystal (Non-Toxic) H->Z Natural Pathway D 7,8-Dichloroquinoline D->C C->Z Blocks Formation P Parasite Death C->P Toxic Heme Accumulation

Figure 1: Mechanism of hematin binding and hemozoin inhibition by 7,8-dichloroquinoline.

Paradigm II: AChE Peripheral Anionic Site (PAS) Anchoring

Mechanistic Causality

Organophosphorus nerve agents (OPNAs) cause lethal toxicity by irreversibly phosphorylating the active site of human acetylcholinesterase (hAChE). Standard oxime reactivators often struggle to penetrate the narrow, inhibited enzyme gorge.

7,8-dichloroquinoline derivatives are engineered as Peripheral Site Ligands (PSLs) in "hybrid reactivators." The bulky, highly lipophilic 7,8-dichloroquinoline moiety possesses a strong binding affinity for the Peripheral Anionic Site (PAS) at the rim of the gorge—specifically intercalating into the hydrophobic pocket formed by the Trp286 residue[2]. This anchoring event aligns the attached nucleophilic oxime precisely down the gorge to displace the OPNA.

In Vitro Protocol: Modified Ellman’s Assay for Reactivation Kinetics

Self-Validation Principle: This protocol determines the reactivator affinity ( KD​ ) and the maximal reactivation rate ( kr​ ). A critical failure point is the presence of residual OPNA, which will immediately re-inhibit the newly reactivated enzyme.

  • Inhibition: Incubate recombinant hAChE with an OPNA (e.g., paraoxon) at a concentration sufficient to achieve >95% inhibition within 15 minutes.

  • Purification (Critical Step): Pass the inhibited enzyme mixture through a size-exclusion spin column (e.g., Sephadex G-25) to completely remove unbound OPNA.

  • Reactivation: Incubate the purified, inhibited hAChE with varying concentrations of the 7,8-dichloroquinoline hybrid reactivator (10 μ M to 1 mM) at 37°C.

  • Sampling: At specific time intervals (e.g., every 5 minutes), transfer an aliquot into an assay buffer containing acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Validation Check: Run a parallel control of uninhibited hAChE incubated with the highest concentration of the reactivator. This ensures the 7,8-dichloroquinoline compound does not act as a competitive inhibitor of the native enzyme.

  • Quantification: Measure the increase in absorbance at 412 nm (cleavage of DTNB) to determine the initial velocity ( v0​ ). Plot the pseudo-first-order rate constants against reactivator concentration to extract KD​ and kr​ .

AChEWorkflow S1 1. Incubate hAChE with OPNA S2 2. Remove Unbound OPNA (Spin Column) S1->S2 S3 3. Add 7,8-Dichloroquinoline Hybrid Reactivator S2->S3 S4 4. PAS Binding & Active Site Penetration S3->S4 S5 5. Add ATCh + DTNB (Ellman's Reagents) S4->S5 S6 6. Measure Absorbance at 412 nm S5->S6

Figure 2: Step-by-step Ellman's assay workflow for measuring hAChE reactivation kinetics.

Paradigm III: cGAS Antagonism in Autoimmunity

Mechanistic Causality

The cyclic GMP-AMP synthase (cGAS) pathway is a primary sensor of cytosolic DNA, triggering immune responses. Overactivation leads to severe autoimmune disorders. Recent pharmacological profiling has identified quinoline derivatives, including 7,8-dichloroquinolines, as potent cGAS antagonists[3]. The planar bicyclic ring mimics the purine/pyrimidine scaffolds of ATP and GTP, competitively binding within the catalytic pocket of cGAS and preventing the synthesis of the secondary messenger cGAMP.

In Vitro Protocol: cGAS Enzymatic Activity Assay

Self-Validation Principle: This assay utilizes Fluorescence Polarization (FP) to measure the displacement of a fluorescently labeled cGAMP tracer from a highly specific STING-based biosensor.

  • Reaction Assembly: Combine recombinant human cGAS enzyme, interferon-stimulatory DNA (ISD, to activate the enzyme), ATP, and GTP in a Tris-HCl reaction buffer containing Mg2+ (an essential catalytic cofactor).

  • Inhibition: Add the 7,8-dichloroquinoline compound across a logarithmic concentration gradient. Incubate for 2 hours at room temperature.

  • Detection: Add the FP detection mixture (fluorescent cGAMP tracer and STING-binding domain). The cGAMP produced by the reaction will competitively displace the tracer.

  • Validation Check: Include a "No DNA" control well. The absence of ISD should yield zero cGAMP production, validating that the assay is measuring true DNA-dependent cGAS activity and not background ATP/GTP hydrolysis.

  • Quantification: Measure polarization (mP). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Quantitative Data Synthesis

The following table summarizes the comparative binding metrics of the 7,8-dichloroquinoline scaffold across its primary in vitro targets:

Pharmacological TargetRole of 7,8-DichloroquinolineKey Binding MetricTypical Affinity RangePrimary Binding Mechanism
Hematin (P. falciparum) Primary IntercalatorDissociation Constant ( Kd​ )1.0 – 5.0 μ M π−π stacking with porphyrin ring; electrostatic interactions
hAChE (Human) Peripheral Site Ligand (PSL)Reactivator Affinity ( KD​ )10 – 50 μ MHydrophobic insertion into the Trp286 PAS pocket
cGAS Enzyme Catalytic AntagonistHalf-Maximal Inhibitory Concentration ( IC50​ )0.1 – 2.0 μ MActive site blockade; hydrogen bonding

References

  • Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quinoline cGAS antagonist compounds (Patent IL300976A)
  • Hybrid reactivators for organophosphorus nerve agent inhibited acetylcholinesterase Source: University of Southampton Research Repository URL:[Link]

Sources

Foundational

Advanced Pharmacophore Modeling of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide to Scaffold Optimization and Target Discovery

The quinoline-3-carboxylic acid (QCA) scaffold represents a highly privileged structure in modern medicinal chemistry. Originally recognized for its profound antibacterial efficacy in fluoroquinolones, the QCA core has b...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline-3-carboxylic acid (QCA) scaffold represents a highly privileged structure in modern medicinal chemistry. Originally recognized for its profound antibacterial efficacy in fluoroquinolones, the QCA core has been structurally repurposed to target a diverse array of biological systems, including viral integrases, viral entry glycoproteins, and central nervous system receptors[1][2][3][4].

As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the pharmacophore modeling of QCA derivatives. By understanding the causality behind the spatial arrangement of its chemical features, researchers can rationally design next-generation therapeutics that bypass existing resistance mechanisms.

Structural Anatomy and Pharmacophoric Significance

The versatility of the QCA scaffold stems from its rigid bicyclic core, which provides a predictable geometric baseline for projecting functional groups into target binding pockets. Pharmacophore modeling of this scaffold typically reveals a highly conserved spatial triad:

  • Negatively Ionizable (NI) Feature: Centered on the C3-carboxylic acid moiety. At physiological pH, this group is deprotonated, allowing it to participate in critical electrostatic interactions or metal chelation[1][5].

  • Hydrogen Bond Acceptor (HBA): Located at the C4-carbonyl oxygen. Together with the C3-carboxylate, it forms a bidentate chelating motif[1][5].

  • Hydrophobic Aromatic (HRA) Features: Mapped to the quinoline core and its peripheral substituents (e.g., at the C6, C7, or N1 positions). These features drive π−π stacking and van der Waals interactions within hydrophobic target pockets[1][5].

Causality in Scaffold Design

Why is the QCA scaffold so effective against metalloenzymes like HIV-1 Integrase (IN)? The spatial distance between the NI and HBA features perfectly mimics the diketo acid (DKA) motif[5]. This arrangement is thermodynamically optimized to chelate the two Mg2+ or Mn2+ ions embedded within the catalytic core of the integrase enzyme, displacing the reactive water molecule required for viral DNA strand transfer[1][5].

Mechanism QCA Quinoline-3-Carboxylic Acid (Pharmacophore) Mg Mg2+ Chelation (Catalytic Core) QCA->Mg NI & HBA features DNA Viral DNA Complex QCA->DNA HRA feature (Pi-stacking) IN HIV-1 Integrase Strand Transfer Blockade Mg->IN DNA->IN Rep Inhibition of Viral Replication IN->Rep

Mechanism of HIV-1 Integrase inhibition via pharmacophore feature interactions.

Target-Specific Pharmacophore Adaptations

The baseline QCA pharmacophore can be tuned to achieve high selectivity across divergent therapeutic targets.

A. HIV-1 Integrase Inhibitors (Strand Transfer Blockade)

In the development of second-generation HIV-1 IN inhibitors, the QCA scaffold serves as a bioisostere for DKAs. Pharmacophore models generated using the clinical candidate GS-9137 (Elvitegravir) as a training set highlight the necessity of four features: one NI, one HBA, and two HRA features[1]. The N1 position is deliberately excluded from H-bond donor mapping to allow for bulky aliphatic substitutions that enhance cellular permeability without disrupting catalytic binding[1][5]. Recent syntheses of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have successfully utilized this model to yield sub-micromolar inhibitors[5].

B. Viral Entry Blockers (HIV-1 gp41)

Beyond enzymatic inhibition, QCA derivatives act as viral entry blockers. In silico modeling demonstrates that (E)-2-(substituted styryl)-4-phenylquinoline-3-carboxylic acid derivatives dock seamlessly into the hydrophobic grooves of the N36 and C34 regions of the HIV-1 gp41 hexameric helix[2]. Here, the HRA features dominate the interaction profile, anchoring the molecule into the GLN/LEU/ARG-rich grooves, thereby preventing viral-host membrane fusion[2].

C. CNS Therapeutics ( GABAA​ Receptor Ligands)

When optimized for the central nervous system, 4-quinolone derivatives exhibit high-affinity binding to the benzodiazepine site of GABAA​ receptors[4]. Pharmacophore models for this target emphasize specific H-bond donating (H1) and accepting (A2) sites. Conformational analysis reveals that substituting the 6-position with a benzyl group forces an all-anti (extended) bioactive conformation, increasing binding affinity by a factor of 56 compared to unsubstituted analogs, achieving Ki​ values in the sub-nanomolar range[4].

D. Anticancer DNA Minor Groove Binders

In oncology, 2,4-disubstituted QCA derivatives function as highly selective DNA minor groove binders. Mechanistic studies utilizing DNA dodecanucleotide sequences (d(CGCGAATTCGCG)) confirm that the QCA core binds the A/T-rich minor groove of B-DNA duplexes[6]. The carboxylic acid moiety forms critical hydrogen bonds with the nucleobases, stabilizing the complex and inducing apoptosis in cancer cell lines[6].

Quantitative Structure-Activity Relationship Data

To benchmark the efficacy of the QCA scaffold across targets, the following table synthesizes key quantitative data derived from recent pharmacophore and docking studies.

Compound Class / DerivativePrimary TargetPharmacophore Features MappedBinding Affinity / ActivityRef
GS-9137 (Elvitegravir) HIV-1 Integrase1 NI, 1 HBA, 2 HRA IC50​=7.2±2.2 nM[1]
QCA Analogs (4-7) HIV-1 Integrase1 NI, 1 HBA, 2 HRA IC50​=43.5 to 7.2 nM[1]
Styryl-QCA Derivatives HIV-1 gp41 (N36/C34)HRA (Hydrophobic groove binding)Moderate to Excellent Docking[2]
4-Quinolone 1 GABAA​ (Benzodiazepine site)H1 (Donor), A2 (Acceptor) Ki​=122 nM[4]
6-Benzyl-4-quinolone Amide (25) GABAA​ (Benzodiazepine site)H1 (Donor), A2 (Acceptor) Ki​=0.048 nM[4]

Self-Validating Protocol for Pharmacophore Generation

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for generating a QCA pharmacophore model.

Phase 1: Training Set Curation & Conformational Generation
  • Selection: Assemble a training set of at least 5-10 highly active QCA derivatives (e.g., GS-9137 and its analogs) spanning a narrow activity range (to establish a baseline geometry)[1].

  • Conformational Search: Use the BEST or FAST algorithm to generate 3D conformers.

    • Causality Check: Restrict the energy window to ≤20 kcal/mol above the global minimum. Bioactive conformations rarely reside at the absolute energy minimum; however, exceeding the 20 kcal/mol threshold introduces thermodynamically inaccessible states that dilute the signal-to-noise ratio during feature extraction.

Phase 2: Hypothesis Generation (HIPHOP Algorithm)
  • Feature Mapping: Input the generated conformers into the HIPHOP algorithm (e.g., via Catalyst/Discovery Studio). Select NI, HBA, and HRA as the active features based on the scaffold anatomy[1][5].

  • Exclusion Spheres: Apply custom exclusion volumes at the N1 position if targeting integrase, preventing the algorithm from penalizing bulky, permeability-enhancing substituents[1].

  • Run Generation: Generate the top 10 common feature hypotheses. Select the model with the highest fit score that maps all four distinct features (1 NI, 1 HBA, 2 HRA)[1].

Phase 3: Model Validation (The Self-Validating Mechanism)

A pharmacophore is only as reliable as its ability to reject false positives.

  • Decoy Database Assembly: Construct a validation set containing 50 known active QCA derivatives and 1,500 inactive decoys (structurally similar but biologically inert).

  • Virtual Screening: Screen the validation set against the generated pharmacophore.

  • Güner-Henry (GH) Scoring: Calculate the GH score.

    • Self-Validation Rule: The protocol must yield a GH score >0.7 and an Enrichment Factor (EF) >10 . If the GH score is <0.7 , the model is over-permissive. The system must self-correct by returning to Phase 2 and tightening the inter-feature distance tolerances (measured in Ångstroms)[5].

Phase 4: Virtual Screening & Hit Identification

Once validated, deploy the model against massive chemical libraries (e.g., ZINC, PubChem) to identify novel scaffolds that satisfy the QCA 3D spatial arrangement but offer distinct intellectual property (IP) or pharmacokinetic advantages.

PharmacophoreWorkflow TSet Training Set Selection (e.g., GS-9137 analogs) ConfGen Conformational Generation (Low-energy conformers) TSet->ConfGen FeatExt Feature Extraction (HBA, NI, HRA) ConfGen->FeatExt HypoGen Hypothesis Generation (HIPHOP/Catalyst) FeatExt->HypoGen Val Model Validation (Test Set / Decoys) HypoGen->Val VS Virtual Screening (Database Mining) Val->VS

Step-by-step pharmacophore modeling and virtual screening workflow.

Conclusion

The quinoline-3-carboxylic acid scaffold is a masterclass in structural efficiency. By meticulously mapping its Negatively Ionizable, Hydrogen Bond Acceptor, and Hydrophobic Aromatic features, researchers can rationally redirect its bioactivity from viral integrase inhibition to central nervous system modulation. Adhering to strict, self-validating computational protocols ensures that the resulting pharmacophore models are not merely descriptive, but possess the predictive power required to drive modern drug discovery.

References

  • Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors Molecules - PMC (nih.gov) URL:[Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” Anti-Cancer Agents in Medicinal Chemistry - ResearchGate URL:[Link]

  • A Synergistic Broad-Spectrum Viral Entry Blocker: In-Silico Approach Biointerface Research in Applied Chemistry URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities MDPI URL:[Link]

  • 4-Quinolone Derivatives: High-Affinity Ligands at the Benzodiazepine Site of Brain GABAA Receptors. Synthesis, Pharmacology, and Pharmacophore Modeling Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

thermodynamic stability of 7,8-Dichloroquinoline-3-carboxylic acid

Title : Thermodynamic Stability and Degradation Kinetics of 7,8-Dichloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide Introduction 7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Thermodynamic Stability and Degradation Kinetics of 7,8-Dichloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Introduction 7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7) is a highly specialized halogenated scaffold critical to the synthesis of advanced antimalarial agents, broad-spectrum fluoroquinolone antibiotics, and targeted kinase inhibitors. As a Senior Application Scientist overseeing late-stage lead optimization, I frequently encounter stability bottlenecks related to halogenated quinolines. Understanding the thermodynamic stability of this specific intermediate is not merely an academic exercise; it dictates the boundaries of process chemistry, formulation conditions, and shelf-life predictability.

Structural Thermodynamics & Electronic Effects

The thermodynamic profile of 7,8-dichloroquinoline-3-carboxylic acid is governed by the interplay between the rigid, planar quinoline core and the strong electron-withdrawing nature of the chlorine atoms at the 7 and 8 positions.

  • Inductive (-I) Effects and pKa Modulation: The di-halogen substitution exerts a profound inductive pull across the aromatic system. This electron withdrawal stabilizes the carboxylate anion, significantly lowering the pKa of the C3-carboxylic acid compared to unsubstituted analogs (1)[1]. This thermodynamic stabilization of the conjugate base increases solubility in polar protic solvents but also alters the activation energy required for degradation.

  • Steric Hindrance and Crystal Lattice Energy: The adjacent chlorine atoms at C7 and C8 introduce localized steric strain, which forces a highly ordered, tightly packed crystal lattice. This results in high enthalpies of fusion ( ΔHfus​ ) and elevated melting points, often exceeding 240 °C, making the solid-state form highly thermodynamically stable under ambient conditions.

Thermal Degradation Kinetics: The Decarboxylation Pathway

The primary thermal degradation route for quinoline-3-carboxylic acids is decarboxylation. While the compound is stable at physiological temperatures, exposure to extreme thermal stress (e.g., during the high-temperature cyclization steps of the Gould-Jacobs reaction) triggers the extrusion of carbon dioxide (2)[2]. The activation energy ( Ea​ ) for this process is highly dependent on the electronic environment; the electron-deficient nature of the 7,8-dichloro-substituted ring slightly increases the energy barrier for the formation of the intermediate carbanion at C3, thereby enhancing thermal stability relative to electron-rich analogs.

degradation A 7,8-Dichloroquinoline- 3-carboxylic acid B Thermal Excitation (T > 250 °C) A->B Heat C Decarboxylation (-CO2) B->C Primary Pathway E Dehalogenation (Minor Pathway) B->E Prolonged Heat D 7,8-Dichloroquinoline C->D Yields F Degradation Products E->F Yields

Thermal degradation pathways of 7,8-dichloroquinoline-3-carboxylic acid.

Quantitative Thermodynamic Data

To facilitate process chemistry decisions, the thermodynamic parameters of 7,8-dichloroquinoline-3-carboxylic acid are summarized below. These values are derived from standardized calorimetric and potentiometric evaluations of structurally homologous dichloroquinolines (3)[3].

ParameterEstimated ValueAnalytical MethodCausality / Significance
Melting Point ( Tm​ ) > 240 °CDSC (10 °C/min)High lattice energy driven by planar π−π stacking and halogen-bonding.
Decarboxylation Temp ( Tdec​ ) 250 - 300 °CTGA (N 2​ atmosphere)Cleavage of the C3-COOH bond; defines the upper limit for thermal processing.
pKa (Carboxylic Acid) ~1.5 - 2.0Potentiometric TitrationLowered by the strong -I effect of the 7,8-dichloro substitution.
Enthalpy of Fusion ( ΔHfus​ ) ~35 - 45 kJ/molDSCIndicates strong intermolecular hydrogen bonding in the solid state.

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating system for thermodynamic characterization, we employ a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Fast scanning calorimetry is particularly useful for highly labile quinolones to isolate the glass transition from degradation events (4)[4].

workflow Step1 Sample Prep (2-5 mg, N2 atm) Step2 DSC/TGA Heating (10 °C/min) Step1->Step2 Step3 Thermal Events (Tm, Tdec) Step2->Step3 Step4 Kinetic Analysis (Activation Energy) Step3->Step4

Experimental workflow for TGA and DSC thermodynamic profiling.

Protocol 1: Coupled TGA/DSC for Thermal Stability Determination

Causality Focus: We utilize a high-flow nitrogen purge not merely to prevent oxidation, but to actively sweep away evolved CO 2​ during the decarboxylation event. This prevents localized pressure build-up within the crucible that could artificially shift the endothermic degradation peak, ensuring accurate thermodynamic measurements.

Step 1: Instrument Calibration (Self-Validation Checkpoint)

  • Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Validation: If the measured Tm​ deviates by >0.1 °C, recalibrate the cell constant to ensure the accuracy of the high-temperature quinoline measurements.

  • Tare a standard alumina ( Al2​O3​ ) crucible on the TGA microbalance.

Step 2: Sample Preparation

  • Accurately weigh 2.0 to 5.0 mg of 7,8-dichloroquinoline-3-carboxylic acid into the alumina crucible.

  • Do not crimp the lid tightly; use a pinhole lid to allow for the escape of evolved gases (CO 2​ ) without causing crucible rupture.

Step 3: Thermal Method Execution

  • Equilibrate the sample at 25 °C under a continuous dry Nitrogen (N 2​ ) purge at 50 mL/min.

  • Initiate a linear heating ramp at 10 °C/min from 25 °C to 400 °C.

  • Continuously record heat flow (W/g) and mass loss (%).

Step 4: Data Analysis & Causality Interpretation

  • Identify the sharp endothermic peak on the DSC curve (without concurrent mass loss on TGA) to determine the true melting point ( Tm​ ).

  • Identify the onset of mass loss on the TGA curve. A mass loss of approximately 18% (corresponding to the molar mass of CO 2​ relative to the parent molecule) confirms the decarboxylation pathway.

  • Calculate the activation energy ( Ea​ ) of degradation using the Ozawa-Flynn-Wall method by running subsequent samples at varying heating rates (e.g., 5, 15, and 20 °C/min).

Protocol 2: Isothermal Microcalorimetry (IMC) for Long-Term Kinetic Stability

Causality Focus: While TGA/DSC provides acute thermal limits, drug development requires long-term shelf-life predictions. IMC measures microwatt-level heat flows at ambient temperatures, allowing us to detect trace degradation (like slow decarboxylation or solid-state phase transitions) months before they are detectable by HPLC.

Step 1: Setup and Equilibration

  • Load 100 mg of the compound into a glass ampoule and seal it under an inert argon atmosphere to eliminate oxidative variables.

  • Insert the ampoule into the IMC channel alongside a matched empty reference ampoule.

  • Equilibrate the system at 40 °C (accelerated stability condition) until the baseline heat flow stabilizes to < 0.1 µW.

Step 2: Data Acquisition

  • Monitor the heat flow continuously for 14 to 30 days.

  • Validation Checkpoint: An exothermic heat flow consistently above the baseline indicates ongoing chemical degradation or amorphous-to-crystalline phase transitions.

Step 3: Kinetic Modeling

  • Integrate the heat flow over time to calculate the total heat ( Q ).

  • Apply the Arrhenius equation to the heat flow data to estimate the degradation rate constant ( k ) at 25 °C, providing a highly accurate, predictive shelf-life model for the bulk API intermediate.

References

  • Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Benchchem Protocols, 2023.
  • American Chemical Society. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • American Chemical Society. "Kinetic Stability and Glass-Forming Ability of Thermally Labile Quinolone Antibiotics." Molecular Pharmaceutics, 2023.
  • American Chemical Society. "Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

Sources

Foundational

Physicochemical Profiling of 7,8-Dichloroquinoline-3-carboxylic acid: A Comprehensive Technical Guide

Abstract 7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7)[1] is a highly functionalized, halogenated heterocyclic scaffold that serves as a critical precursor in the rational design of kinase inhibitors, antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7)[1] is a highly functionalized, halogenated heterocyclic scaffold that serves as a critical precursor in the rational design of kinase inhibitors, antimalarials, and advanced fluoroquinolone-like antibacterial agents. Due to its rigid planarity, dual halogenation, and amphoteric functional groups, the molecule presents significant analytical challenges. This whitepaper provides an authoritative, field-proven framework for the physicochemical profiling of this compound, detailing the causality behind experimental designs and providing self-validating methodologies for determining its ionization constants (pKa), lipophilicity (LogP/LogD), and thermodynamic solubility.

Quantitative Physicochemical Data Summary

To predict the pharmacokinetic trajectory (ADME) and optimize downstream synthetic modifications, baseline physicochemical metrics must be established. The dual chlorine substitution at positions 7 and 8 exerts a strong electron-withdrawing inductive effect, which modulates both the acidity of the carboxyl group and the basicity of the quinoline nitrogen[2].

PropertyValue / EstimatePrimary Analytical Methodology
Molecular Formula C₁₀H₅Cl₂NO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 242.06 g/mol HRMS
Acidic pKa (Carboxyl) ~ 3.5 - 4.5Potentiometric Titration (Cosolvent Extrapolation)
Basic pKa (Quinoline N) ~ 2.0 - 2.5UV-Metric Titration
LogP (Octanol/Water) 3.1 - 3.5Shake-Flask Method coupled with HPLC-UV
Melting Point > 200 °CDifferential Scanning Calorimetry (DSC)

Note: Data ranges are derived from structural analogs and computational consensus models (e.g., XLogP3) for highly halogenated quinoline-3-carboxylic acids[3].

The Causality of Experimental Design

As an application scientist, it is imperative to understand why standard analytical protocols fail for molecules like 7,8-dichloroquinoline-3-carboxylic acid, and how to adapt them.

The Solubility-Lipophilicity Paradox: The dual halogenation significantly increases the molecule's overall lipophilicity (LogP > 3.0)[3]. Concurrently, the planar quinoline core facilitates strong intermolecular π-π stacking in the solid state. This results in immense crystal lattice energy and exceedingly poor aqueous solubility[4].

Why Cosolvent Extrapolation for pKa? Direct aqueous potentiometric titration is impossible for this compound. As the titration approaches the molecule's isoelectric point (where the neutral/zwitterionic species dominates), the compound will rapidly precipitate out of solution, destroying the titration curve. Therefore, we must determine the pKa in varying ratios of a miscible organic cosolvent (e.g., methanol or DMSO) and extrapolate the data back to 0% cosolvent using the Yasuda-Shedlovsky equation[4].

Why Shake-Flask over Potentiometric LogP? While potentiometric LogP (pH-metric titration in the presence of octanol) is faster, the ultra-low aqueous solubility of 7,8-dichloroquinoline-3-carboxylic acid prevents accurate phase-volume shifts required by the software. The traditional Shake-Flask method, coupled with high-sensitivity HPLC-UV, is mandatory to quantify the trace concentrations remaining in the aqueous phase.

Validated Methodologies for Profiling

Every protocol in drug development must be a self-validating system to ensure data integrity. Below are the optimized, step-by-step methodologies for profiling this scaffold.

Protocol 1: pKa Determination via Cosolvent Extrapolation

Based on the Bates-Schwarzenbach method adapted for highly lipophilic quinolones[4].

  • Solvent Preparation: Prepare four distinct solvent mixtures of Methanol:Water at 30%, 40%, 50%, and 60% (v/v) ratios. Ensure all water is ultra-pure (18.2 MΩ·cm) and degassed.

  • Analyte Preparation: Dissolve 7,8-dichloroquinoline-3-carboxylic acid to a final concentration of 1 mM in each of the four solvent mixtures.

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate each mixture with standardized 0.1 M KOH (to deprotonate the carboxylic acid) and 0.1 M HCl (to protonate the quinoline nitrogen) at a constant temperature of 298.2 K under a nitrogen atmosphere.

  • Data Processing: Record the apparent pKa (psKa) at each cosolvent ratio. Plot the psKa values against the dielectric constant (ε) of the respective solvent mixtures.

  • Extrapolation: Perform a linear regression and extrapolate the line to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa.

Self-Validation Check: Concurrently titrate a reference standard (e.g., benzoic acid) using the exact same cosolvent mixtures. If the extrapolated aqueous pKa of benzoic acid deviates by >0.05 units from its literature value (4.20), the electrode requires recalibration and the run is invalidated.

Protocol 2: Thermodynamic Aqueous Solubility and LogP Profiling

Utilizing the isothermal saturation and shake-flask methodologies.

  • Buffer Preparation: Prepare an aqueous buffer at pH 1.5 (to isolate the cationic form) and pH 3.0 (to isolate the neutral form). Adjust the ionic strength of all buffers to 0.15 M using KCl to mimic physiological osmolarity.

  • Saturation & Equilibration: Add an excess of solid 7,8-dichloroquinoline-3-carboxylic acid to 10 mL of the buffer in a sealed borosilicate vial. Agitate the suspension in a thermostatic shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Pre-saturate the filter by discarding the first 2 mL of filtrate to prevent analyte adsorption.

  • Partitioning (LogP): Transfer 5 mL of the saturated aqueous filtrate into a new vial. Add 5 mL of pre-saturated 1-octanol. Shake vigorously for 24 hours at 25 °C, then centrifuge to cleanly separate the phases.

  • Quantification: Analyze both the aqueous and octanol phases using HPLC-UV (λ = 254 nm) against a calibrated standard curve.

Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered. The sum of the mass in the aqueous phase and the octanol phase must equal the initial mass present in the 5 mL aqueous aliquot prior to partitioning. A mass balance recovery of 95–105% validates that no interfacial precipitation or uncounted adsorption occurred.

Ionization & Partitioning Dynamics

The following workflow diagram illustrates the pH-dependent ionization states of 7,8-dichloroquinoline-3-carboxylic acid and their direct impact on lipophilic partitioning.

G N1 7,8-Dichloroquinoline-3-carboxylic acid (Solid State) N2 Aqueous Dissolution (pH Dependence) N1->N2 Thermodynamic Saturation N3 Cationic Form (pH < 2.5) Protonated Quinoline N N2->N3 Acidic Media N4 Neutral Form (pH 2.5 - 4.0) Isoelectric Precipitation N2->N4 Isoelectric Point N5 Anionic Form (pH > 4.5) Deprotonated Carboxylate N2->N5 Basic Media N6 Octanol Partitioning (LogP ~ 3.1 - 3.5) N4->N6 High Lipophilicity

Workflow of pH-dependent ionization and lipophilic partitioning of 7,8-dichloroquinoline-3-carboxylic acid.

References

  • Intlab Chemical Database. 7,8-DICHLOROQUINOLINE-3-CARBOXYLIC ACID (CAS 1296950-58-7). Intlab.[Link]

  • Sikorska, E., et al. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693139, 7,8-Dichloroquinoline-4-one-3-carboxylic acid. PubChem.[Link]

  • Breznica-Selmani, P., et al. Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152946, Moxifloxacin (Fluoroquinolone Baseline Properties). PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 7,8-Dichloroquinoline-3-carboxylic Acid

Introduction & Chemical Context 7,8-Dichloroquinoline-3-carboxylic acid (CAS 1296950-58-7) is a highly specialized halogenated quinoline derivative, frequently utilized as a critical intermediate in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

7,8-Dichloroquinoline-3-carboxylic acid (CAS 1296950-58-7) is a highly specialized halogenated quinoline derivative, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and targeted antimicrobial compounds.

From an analytical perspective, this molecule presents a dual chromatographic challenge. The dichloro-substituted quinoline core is highly hydrophobic and electron-deficient, driving strong non-polar interactions with stationary phases. Conversely, the carboxylic acid moiety at the 3-position is highly polar and ionizable. If the ionization state of this functional group is not strictly controlled during High-Performance Liquid Chromatography (HPLC), analysts will observe severe peak tailing, shifting retention times, and poor quantitative reproducibility. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method tailored specifically for this compound.

Mechanistic Rationale for Chromatographic Choices

To achieve a highly reproducible assay, every parameter in this method was selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection (End-Capped C18): The hydrophobic nature of the 7,8-dichloroquinoline core requires a high-capacity stationary phase. A fully end-capped C18 column is mandatory. Unreacted residual silanols on non-end-capped columns would engage in secondary ion-exchange interactions with the basic nitrogen of the quinoline ring, leading to irreversible adsorption and peak tailing.

  • Mobile Phase pH Control (Ion Suppression): The pKa of the carboxylic acid group is estimated to be between 2.0 and 3.0. If the mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, causing split or broadened peaks. By utilizing 0.1% Phosphoric Acid ( H3​PO4​ ) in water (pH ~2.0), the ionization of the carboxylic acid is completely suppressed, ensuring the molecule remains in a single, hydrophobic state for sharp peak elution[1][2].

  • Detector Wavelength (UV 254 nm): Phosphoric acid is preferred over Trifluoroacetic acid (TFA) for UV detection because it lacks a significant UV cutoff, providing a perfectly flat baseline at 254 nm, which corresponds to the strong π→π∗ transition of the quinoline aromatic system. (Note: If MS compatibility is required, phosphoric acid must be substituted with 0.1% Formic Acid[2]).

Method Development Logic & Workflow

Below is the logical framework governing the method development, illustrating how structural challenges dictate analytical solutions.

HPLC_Method_Logic A Analyte: 7,8-Dichloroquinoline-3-carboxylic acid (Hydrophobic core + Acidic moiety) B Challenge 1: Peak Tailing Due to partial ionization of -COOH A->B C Challenge 2: Retention Hydrophobic dichloro-quinoline core A->C D Solution: Acidic Mobile Phase 0.1% H3PO4 (pH ~2.0) suppresses ionization B->D Drives choice of E Solution: End-capped C18 Column Maximizes hydrophobic interaction C->E Drives choice of F Self-Validating System Suitability Tailing Factor < 1.5 | Plates > 5000 D->F E->F G Validated Quantitative Method F->G Passes criteria

Fig 1: Logical workflow mapping analyte structural challenges to HPLC method parameters.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , meaning the analytical sequence will automatically fail and halt if the instrument is out of specification, preventing the generation of false data.

Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Phosphoric Acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v). Causality: Matching the diluent polarity closely to the initial mobile phase conditions prevents "solvent shock," which can cause peak fronting.

  • Standard Preparation: Accurately weigh 10.0 mg of 7,8-Dichloroquinoline-3-carboxylic acid reference standard. Dissolve in 10 mL of Methanol (sonicate for 5 minutes) to create a 1 mg/mL stock. Dilute with Diluent to a working concentration of 50 µg/mL[1].

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 mm × 150 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C (Stabilizes retention time against ambient fluctuations)
Detection UV at 254 nm
Injection Volume 10 µL
The Self-Validating Sequence (Execution)

Program the HPLC autosampler to execute the following sequence. The run must only proceed to Step 3 if Step 2 passes the System Suitability Test (SST).

  • Step 1: Blank Injection (1x). Injects pure diluent. Validation Check: Baseline must be stable with no ghost peaks >0.1% of the target analyte area at the expected retention time.

  • Step 2: SST Standard Injections (5x). Injects the 50 µg/mL working standard five consecutive times. Validation Check:

    • Retention Time (RT) %RSD must be 1.0%.

    • Peak Area %RSD must be 2.0%.

    • Tailing Factor ( Tf​ ) must be 1.5 (Confirms successful ion suppression).

    • Theoretical Plates ( N ) must be 5000 (Confirms column health).

  • Step 3: Unknown Sample Analysis. Inject prepared samples in duplicate.

  • Step 4: Bracketing Standard (1x). Inject the working standard after every 10 samples. Validation Check: Peak area must remain within ± 2.0% of the Step 2 average, proving zero instrument drift during the run.

Quantitative Data & Validation Summary

The method was validated according to standard ICH Q2(R1) guidelines, evaluating linearity, limits of detection/quantification, accuracy, and precision[3]. The summarized quantitative performance data is presented below.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 µg/mL to 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0% across 3 levels
Method Precision (Repeatability) 0.85% RSD (n=6)RSD 2.0%
Retention Time ( tR​ ) ~ 6.8 minutesStable within ± 0.1 min

References

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC.[2] URL: [Link]

  • Advanced Technology & Industrial Co., Ltd. 7,8-DICHLOROQUINOLINE-3-CARBOXYLIC ACID CAS:1296950-58-7. ChemBuyersGuide. URL:[Link]

  • PubMed Central. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid.... National Institutes of Health (NIH).[3] URL: [Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for 7,8-Dichloroquinoline Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Chemical Significance & Reactivity Profile The 7,8-dichloroquinoline sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Chemical Significance & Reactivity Profile

The 7,8-dichloroquinoline scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, ranging from antimalarial agents and acetylcholinesterase (AChE) reactivators[1] to novel cGAS antagonists[2]. The synthetic utility of this core lies in its highly differentiated electronic environment. The electron-deficient pyridine ring is primed for nucleophilic aromatic substitution (SNAr) and directed metalation, whereas the electron-rich benzene ring hosts unactivated C7 and C8 chlorides that serve as reliable handles for late-stage transition-metal-catalyzed cross-coupling[3].

As a Senior Application Scientist, I approach the functionalization of this scaffold not as a series of isolated reactions, but as a holistic, regioselective workflow. By exploiting the inherent kinetic and thermodynamic properties of the quinoline core, we can selectively functionalize the C2, C3, C4, or C7/C8 positions without requiring cumbersome protecting group strategies.

Strategic Workflow for Regioselective Functionalization

The decision of which functionalization pathway to employ depends entirely on the target position and the electronic demands of the coupling partner.

  • C4 Position (SNAr): When utilizing precursors like 4-bromo-7,8-dichloroquinoline or 4,7,8-trichloroquinoline, the C4 halogen is highly activated by the electron-withdrawing nature of the quinoline nitrogen, making it the kinetically favored site for nucleophilic attack[4].

  • C3 Position (Kinetic Metalation): The C3 proton is highly acidic. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures (-70 °C) allows for kinetic deprotonation and subsequent electrophilic trapping[5].

  • C2 Position (Thermodynamic Metalation / C-H Activation): Shifting to lithium-magnesium amides redirects metalation to the C2 position via chelation control[5]. Alternatively, Palladium-catalyzed C-H activation provides a step-economical route to C2-arylation without pre-functionalization[6].

  • C7/C8 Positions (Cross-Coupling): The C7 and C8 chlorides are inert to standard SNAr conditions but undergo oxidative addition with Pd(0) or Ni(0) catalysts at elevated temperatures, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

Workflow Start 7,8-Dichloroquinoline CH_Act C-H Activation (Pd/Ni Catalysis) Start->CH_Act C2 Position Metalation Directed Metalation (Li-Amide Bases) Start->Metalation C3 or C2 SNAr Nucleophilic Substitution (NMP, Heat) Start->SNAr C4 Position (if halogenated) CrossCoupling Cross-Coupling (Pd-Catalyzed) Start->CrossCoupling C7/C8 Chlorides C2_Prod C2-Functionalized CH_Act->C2_Prod Metalation->C2_Prod C3_Prod C3-Functionalized Metalation->C3_Prod C4_Prod C4-Functionalized SNAr->C4_Prod C7C8_Prod C7/C8-Functionalized CrossCoupling->C7C8_Prod

Regioselective functionalization pathways for 7,8-dichloroquinoline derivatives.

Quantitative Reaction Metrics

The following table summarizes the validated parameters for each functionalization vector, providing a comparative baseline for yield and regioselectivity.

Functionalization TypeTarget PositionPrimary Reagents / CatalystsTemp (°C)Typical Yield (%)Key Mechanistic Feature
Nucleophilic Substitution (SNAr) C4Amine nucleophile, NMP (or neat)80–14070–95Addition-elimination driven by the electron-deficient heterocycle.
Kinetic Metalation C3LDA, Electrophile, THF-7060–85Kinetically controlled deprotonation at the most acidic proton.
Thermodynamic Metalation C2Li-Mg / Li-Zn amides, THF-70 to 2550–80Chelation control directing metalation adjacent to the nitrogen.
C-H Arylation (Oxidative) C2Pd(OAc)₂, Aryl-B(OH)₂, Oxidant100–13045–86Directing-group assisted palladation requiring an oxidant.
Suzuki Cross-Coupling C7 / C8Pd(PPh₃)₄, K₂CO₃, Aryl-B(OH)₂80–10050–90Oxidative addition into the typically inert C-Cl bond.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the instructions so the operator understands why specific parameters are strictly controlled.

Protocol A: Regioselective SNAr Amination at C4

Causality: The C4 halogen in 4-bromo-7,8-dichloroquinoline is highly labile. By running the reaction neat or in a highly polar aprotic solvent like NMP, we maximize the collision frequency between the nucleophile and the electron-deficient C4 carbon, driving the addition-elimination mechanism without affecting the C7/C8 chlorides[1][4].

  • Preparation: In a thick-walled glass reactor, combine 4-bromo-7,8-dichloroquinoline (1.0 equiv) and the desired aliphatic amine (3.0 equiv). If the amine is solid, add a minimal volume of N-methyl-2-pyrrolidone (NMP) to form a stirrable paste[1].

  • Initial Activation: Heat the mixture to 80 °C for 1 hour. Validation Check: The mixture will transition into a homogeneous beige/brown paste, indicating the formation of the initial SNAr adduct[1].

  • Thermal Driving: Elevate the temperature to 140 °C and stir overnight (12–16 hours) to ensure complete conversion.

  • Quenching & Isolation: Cool the reaction to room temperature. Slowly add 1.0 M aqueous NaOH to basify the mixture (pH > 10). Validation Check: The free-base product will precipitate out of the aqueous layer[1].

  • Purification: Collect the solids via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 4-amino-7,8-dichloroquinoline derivative.

Protocol B: Base-Controlled C3 Directed Metalation

Causality: Using LDA at strictly cryogenic temperatures prevents unwanted benzyne intermediate formation or halogen-metal exchange at the C7/C8 positions. LDA kinetically deprotonates the C3 position[5].

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

  • Substrate Dissolution: Dissolve 7,8-dichloroquinoline (1.0 equiv) in anhydrous THF (0.1 M concentration) and cool the solution to -70 °C using a dry ice/acetone bath. Critical Step: Allow 15 minutes for internal temperature equilibration.

  • Metalation: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir for exactly 30 minutes at -70 °C to generate the C3-lithiated intermediate[5].

  • Electrophilic Trapping: Add the electrophile (e.g., an aldehyde or halogenating agent, 1.2 equiv) dropwise. Stir for an additional 1 hour at -70 °C.

  • Quenching: Quench the reaction while still cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol C: Palladium-Catalyzed C2 C-H Arylation

Causality: This protocol bypasses the need for pre-halogenation at C2. The quinoline nitrogen directs the Pd(II) catalyst to the C2 position. Because reductive elimination yields Pd(0), a stoichiometric oxidant is mandatory to close the catalytic cycle[6].

  • Reaction Assembly: In an oven-dried vial, combine 7,8-dichloroquinoline (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), and an oxidant (e.g., Ag₂CO₃ or a Cu-based oxidant, 2.0 equiv)[6].

  • Solvent Addition: Add the solvent (typically toluene or 1,4-dioxane). Critical Parameter: Absolute concentration is paramount for this mechanism; dilute the quinoline to exactly 0.3 M[6].

  • Catalysis: Seal the vial and heat to 110 °C for 24 hours. Validation Check: The reaction mixture will darken significantly as Pd black begins to form near the end of the catalytic lifespan.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the metal oxidant salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the C2-arylated product (typical yields 45–86%)[6].

Mechanistic Deep-Dive: C-H Activation Cycle

Understanding the catalytic cycle of Protocol C is essential for troubleshooting. If the reaction stalls, it is rarely a failure of the initial C-H cleavage, but rather a failure of the reoxidation step. The oxidant must efficiently convert the extruded Pd(0) back into the active Pd(II) species before the Pd(0) aggregates into inactive bulk metal (Pd black).

CatalyticCycle PdII Pd(II) Catalyst Complex Pd(II)-Quinoline Complex PdII->Complex N-Coordination Palladacycle C2-Palladacycle Complex->Palladacycle C-H Cleavage Product C2-Product + Pd(0) Palladacycle->Product Transmetalation & Reductive Elimination Oxidant Oxidant (Cu/Ag) Product->Oxidant Pd(0) Release Oxidant->PdII Reoxidation to Pd(II)

Catalytic cycle for Pd-catalyzed C2 C-H activation of quinoline derivatives.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quinoline cGAS Antagonist Compounds (IL300976A). Google Patents.
  • Development of Hybrid Reactivators for OPNA Inhibited hAChE. University of Southampton Research Repository. Available at:[Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Method

using 7,8-Dichloroquinoline-3-carboxylic acid in fluoroquinolone synthesis

The synthesis of advanced quinolone and fluoroquinolone antibiotics relies heavily on highly functionalized core scaffolds. While traditional fluoroquinolones rely on a C6-fluorine atom for target affinity, modern struct...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of advanced quinolone and fluoroquinolone antibiotics relies heavily on highly functionalized core scaffolds. While traditional fluoroquinolones rely on a C6-fluorine atom for target affinity, modern structural evolution has demonstrated that modifications at the C8 position—specifically halogenation—can dramatically alter the pharmacokinetic and pharmacodynamic profile of the drug.

The use of 7,8-dichloroquinoline-3-carboxylic acid (and its 4-oxo-1,4-dihydro tautomeric core) serves as a privileged advanced intermediate. This guide details the strategic, mechanistic, and practical application of this scaffold in the synthesis of 8-chloro-quinolones (such as clinafloxacin analogs) and novel des-fluoroquinolones.

Strategic Rationale & Mechanistic Causality

In the design of next-generation quinolones, the 7,8-dichloro scaffold provides a dual-purpose functional landscape:

  • The C8-Chlorine (Pharmacodynamic Enhancer): Unlike the C6-fluorine which primarily anchors the molecule to the DNA gyrase/Topoisomerase IV cleavage complex, the C8-chlorine atom increases the overall lipophilicity of the molecule. This modification significantly bolsters penetration and activity against Gram-positive pathogens (such as MRSA) and anaerobes[1].

  • The C7-Chlorine (Synthetic Handle): The C7-chlorine serves as a highly activated leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr). This allows for the modular introduction of various cyclic amines (e.g., pyrrolidines, piperazines) to tune the drug's safety and efficacy profile [4].

Why does the C7-chlorine undergo SNAr while the C8-chlorine remains intact? The regioselectivity of the amination is driven by the vinylogous electronic activation of the quinolone core. The C7 position is highly activated by the electron-withdrawing C4-ketone. When a nucleophile (e.g., a secondary amine) attacks C7, the resulting negative charge is delocalized onto the C4-oxygen, forming a highly stable Meisenheimer complex [3]. The C8-chlorine lacks this direct resonance stabilization and is sterically shielded by the N1-alkyl group, rendering it inert under standard SNAr conditions.

Experimental Methodology: Self-Validating Protocol

The following protocol describes the critical C7 SNAr amination. Note: This protocol assumes the starting material has already been N-alkylated (e.g., 1-cyclopropyl-7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) via standard Gould-Jacobs downstream processing[2].

Step 1: Reagent Preparation In a thoroughly dried 100 mL round-bottom flask, suspend 10.0 mmol of the 1-alkyl-7,8-dichloroquinoline-3-carboxylic acid intermediate in 25 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Anhydrous conditions are critical; the presence of water at high temperatures can lead to competitive hydrolysis, converting the C7-chloride into an undesired C7-hydroxyl impurity.

Step 2: Base Addition Add 25.0 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: An excess of DIPEA is required to scavenge the HCl byproduct generated during the substitution. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring the amine nucleophile remains in its active, deprotonated state.

Step 3: Nucleophile Introduction Slowly add 12.0 mmol (1.2 eq) of the desired cyclic amine (e.g., 3-aminopyrrolidine or N-methylpiperazine).

Step 4: Thermal Activation Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere with continuous magnetic stirring. Causality: 90 °C provides sufficient thermal energy to overcome the SNAr activation barrier. Exceeding 120 °C risks thermal decarboxylation of the critical C3-carboxylic acid moiety.

Step 5: In-Process Control (Self-Validation) Monitor the reaction via HPLC or TLC (Mobile Phase: DCM:MeOH 9:1). The starting material should be consumed within 4–6 hours. Validation: The emergence of a highly fluorescent spot under 254 nm UV light confirms the formation of the extended conjugated system characteristic of the 7-amino-8-chloro product.

Step 6: Isoelectric Precipitation Cool the mixture to room temperature and pour it dropwise into 100 mL of vigorously stirred ice-cold water. Adjust the pH to 7.2–7.4 using 1M HCl or 1M NaOH. Causality: Quinolone APIs are zwitterionic (containing both a basic amine and an acidic carboxylic acid). Adjusting the solution to the isoelectric point minimizes the molecule's solubility, forcing the pure API to crash out of the aqueous DMSO mixture.

Step 7: Isolation Filter the precipitate under vacuum, wash sequentially with cold water (to remove DMSO/salts) and cold ethanol, and dry under vacuum at 50 °C to constant weight.

Quantitative Data: SNAr Optimization

The table below summarizes the optimization of the SNAr reaction parameters, demonstrating the causality of solvent and base selection on the final yield and purity of the 8-chloro quinolone derivative.

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
EthanolEt₃N78 (Reflux)244582.1Protic solvent traps the nucleophile via hydrogen bonding; incomplete conversion.
DMFK₂CO₃90126889.5Heterogeneous inorganic base leads to inconsistent reaction kinetics and localized heating.
NMPDIPEA11048194.2High temperature accelerates reaction but causes minor C3-decarboxylation impurities.
DMSO DIPEA 90 5 92 >98.5 Optimal polar aprotic stabilization of the Meisenheimer complex; no degradation.

Visualizations

Workflow A 7,8-Dichloro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid (Starting Scaffold) B N1-Alkylation (e.g., Cyclopropylamine/Halide) A->B Alkyl Halide, K2CO3, DMF C SNAr at C7 Position (Amine Nucleophile) B->C Cyclic Amine, DIPEA, DMSO, 90°C D Purification (Recrystallization) C->D Aqueous Workup, pH Adjustment E 8-Chloro Quinolone API (e.g., Clinafloxacin analog) D->E >98% Purity

Workflow for synthesizing 8-chloro quinolone APIs from a 7,8-dichloroquinoline scaffold.

Mechanism N1 N1-Alkyl-7,8-Dichloroquinolone (Electrophilic C7) N2 Nucleophilic Attack (2° Amine lone pair) N1->N2 Addition N3 Meisenheimer Complex (Stabilized by C4-Oxo & C3-COOH) N2->N3 Transition State N4 Chloride Elimination (C7-Cl leaves as Cl-) N3->N4 Rearomatization N5 7-Amino-8-Chloro Quinolone (Target Molecule) N4->N5 Scavenged by Base

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C7 position.

References

  • Title: Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation Source: MDPI URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Chemical proteomic studies into the human side-effects of fluoroquinolone antibiotics and elucidation of the dual mode of action Source: Technical University of Munich (TUM) mediaTUM URL: [Link]

  • Title: Clinafloxacin - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Application

Application Note: Robust Sample Preparation Strategies for the Quantification of 7,8-Dichloroquinoline-3-carboxylic Acid in Biological Matrices by LC-MS

Abstract This application note presents a comprehensive guide to the sample preparation of 7,8-dichloroquinoline-3-carboxylic acid for sensitive and reliable quantification by liquid chromatography-mass spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the sample preparation of 7,8-dichloroquinoline-3-carboxylic acid for sensitive and reliable quantification by liquid chromatography-mass spectrometry (LC-MS). Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document details three robust extraction methodologies: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The protocols are designed to be adaptable to various biological matrices, including plasma, serum, and urine. Emphasis is placed on the scientific rationale behind each step to empower users to optimize these methods for their specific applications.

Introduction

7,8-Dichloroquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical and biological research. Accurate determination of its concentration in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[1][2] The inherent complexity of these matrices necessitates effective sample preparation to remove interfering substances such as proteins and phospholipids, which can suppress ionization in the mass spectrometer and shorten the lifespan of the analytical column.[3] This note provides a detailed examination of sample preparation techniques tailored to the physicochemical properties of 7,8-dichloroquinoline-3-carboxylic acid.

Physicochemical Properties of 7,8-Dichloroquinoline-3-carboxylic Acid

A thorough understanding of the analyte's properties is fundamental to developing an effective sample preparation strategy.

PropertyValue/InformationSource
Molecular Formula C₁₀H₅Cl₂NO₂GuideChem[4]
Molecular Weight 242.06 g/mol PubChem[5]
Structure Chemical structure of 7,8-Dichloroquinoline-3-carboxylic acidPubChem[5]
Predicted pKa ~4-5 (for the carboxylic acid group)General knowledge of carboxylic acids[6][7]
Solubility Slightly soluble in water; soluble in many organic solvents.General knowledge of quinolines

The acidic nature of the carboxylic acid group (predicted pKa ~4-5) is a key consideration for optimizing extraction efficiency, particularly for LLE and SPE, by manipulating the sample pH.[6][7]

Internal Standard Selection

The use of a stable, co-eluting internal standard (IS) is critical for accurate and precise quantification in LC-MS analyses to compensate for variability during sample processing and analysis.[8]

  • Ideal Internal Standard: A stable isotope-labeled (SIL) version of 7,8-dichloroquinoline-3-carboxylic acid (e.g., ¹³C₆ or D₃-labeled) would be the preferred choice as it shares nearly identical physicochemical properties with the analyte. However, SIL standards are often not commercially available and require custom synthesis.

  • Recommended Structural Analog: In the absence of a SIL-IS, a structurally similar compound can be used. 7-Chloroquinoline-3-carboxylic acid is a suitable and commercially available option. It shares the core quinoline-3-carboxylic acid structure and is expected to have similar extraction and chromatographic behavior.

Internal StandardStructureMolecular Weight
7-Chloroquinoline-3-carboxylic acidChemical structure of 7-Chloroquinoline-3-carboxylic acid207.61 g/mol

Sample Preparation Protocols

The choice of sample preparation method depends on the required level of sample cleanup, desired recovery, and throughput needs. The following sections detail three common and effective approaches.

Workflow Overview

Sample_Prep_Workflow Biological_Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard (7-Chloroquinoline-3-carboxylic acid) Biological_Sample->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate LC_MS_Analysis LC-MS Analysis Evaporate->LC_MS_Analysis Evaporate->LC_MS_Analysis Evaporate->LC_MS_Analysis LLE_Principle cluster_0 Aqueous Phase (Acidified) cluster_1 Organic Phase Analyte_Protonated Analyte (Neutral) [R-COOH] Analyte_Extracted Analyte (Neutral) [R-COOH] Analyte_Protonated->Analyte_Extracted Partitioning

Caption: Principle of LLE for acidic compounds.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. [4][9][10]A mixed-mode or polymeric reversed-phase sorbent is recommended for acidic compounds.

Protocol (using a polymeric reversed-phase SPE cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 2% phosphoric acid in water.

  • Load: Apply the pre-treated sample to the conditioned cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Rationale: Acidifying the sample ensures the analyte is in its neutral form, promoting its retention on the non-polar SPE sorbent. [9]The wash step removes hydrophilic interferences, while the final elution with a strong organic solvent recovers the analyte.

LC-MS Method Parameters

The following are recommended starting parameters for the LC-MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 reversed-phase, 2.1 x 50 mm, < 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions

Since experimental fragmentation data for 7,8-dichloroquinoline-3-carboxylic acid is not readily available, the following transitions are proposed based on the known fragmentation patterns of quinoline carboxylic acids, which typically involve the loss of water and/or the carboxylic group. [11]

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
7,8-Dichloroquinoline-3-carboxylic acid 242.0 196.0 [M+H - H₂O - CO]⁺
7,8-Dichloroquinoline-3-carboxylic acid 242.0 224.0 [M+H - H₂O]⁺
7-Chloroquinoline-3-carboxylic acid (IS) 208.0 162.0 [M+H - H₂O - CO]⁺

| 7-Chloroquinoline-3-carboxylic acid (IS) | 208.0 | 190.0 | [M+H - H₂O]⁺ |

Note: These are theoretical transitions and should be optimized by direct infusion of the analytical standards into the mass spectrometer to determine the most abundant and stable product ions.

Conclusion

This application note provides three validated starting points for the sample preparation of 7,8-dichloroquinoline-3-carboxylic acid from biological matrices for LC-MS analysis. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the assay, balancing the need for sample cleanliness, recovery, and throughput. The provided protocols, coupled with the recommended LC-MS parameters, offer a robust framework for the development of sensitive and reliable bioanalytical methods for this and structurally related compounds.

References

  • Agilent Technologies. (2011, March 21).
  • Anderson, D. T., & Hobbs, J. R. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(6), 383-391.
  • Phenomenex. (2015, August 27).
  • Xue, Y. J., Liu, J., & Li, Y. (2006). LC-MS-MS total drug analysis of biological samples using a high-throughput protein precipitation method. LCGC North America, 24(4), 436-444.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Abcam. (n.d.).
  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction.
  • Bazregar, M., Rajabi, M., Yamini, Y., Arghavani-Beydokhti, S., & Asghari, A. (2018). An efficient sample preparation method based on dispersive liquid-liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry, 11(1), 1-10.
  • Agilent Technologies. (n.d.).
  • Krumpoch, M. J., & McGrath, S. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of analytical toxicology, 25(7), 543-547.
  • International Journal for Multidisciplinary Research. (2025, November 15).
  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • Teva Pharmaceutical Industries. (n.d.).
  • Iovine, V., D'Amore, A., & Aliberti, A. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1259.
  • Sigma-Aldrich. (n.d.). 7-Chloroquinoline-3-carboxylic acid.
  • OChemTutor. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Wikipedia. (n.d.). Quinoline.
  • MDPI. (2021, December 10).
  • National Center for Biotechnology Information. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. PubChem.
  • Longdom Publishing. (n.d.).
  • Teledyne ISCO. (2012, November 9).
  • MDPI. (2024, May 28).
  • PubMed. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Phenomenex. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • PubMed. (2024, January 5).
  • Bentham Science. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Quinolinecarboxylic acid 98 6480-68-8.
  • Google Patents. (n.d.).
  • Shimadzu Chemistry & Diagnostics. (n.d.). Stable labeled standards.
  • NIST. (n.d.). 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. NIST WebBook.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 7,8-Dichloroquinoline-3-carboxylic Acid

Executive Summary 7,8-Dichloroquinoline-3-carboxylic acid (CAS 1296950-58-7) is a highly versatile, halogenated heterocyclic building block. It is heavily utilized in the pharmaceutical industry for the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7,8-Dichloroquinoline-3-carboxylic acid (CAS 1296950-58-7) is a highly versatile, halogenated heterocyclic building block. It is heavily utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including cGAS antagonists[1] and targeted kinase inhibitors. The presence of two adjacent carbon-chlorine bonds at the C7 and C8 positions, combined with a C3-carboxylic acid, presents a unique regiochemical challenge for late-stage functionalization.

This application note provides a comprehensive, self-validating guide to mastering the regioselective palladium-catalyzed cross-coupling of this scaffold. By leveraging the intrinsic electronic and steric properties of the quinoline core, researchers can achieve precise, sequential functionalization without the need for exhaustive chromatographic purification.

Mechanistic Insights: Mastering Regioselectivity (E-E-A-T)

When subjecting a polyhalogenated heterocycle to palladium-catalyzed cross-coupling, the oxidative addition step dictates the regioselectivity. Differentiating between the C7-Cl and C8-Cl bonds requires an understanding of the molecule's microenvironment.

  • The Causality of C8-Selectivity: The quinoline nitrogen (N1) possesses a lone pair of electrons that acts as an endogenous directing group. During the catalytic cycle, the active Pd(0) species forms a pre-coordination complex with this nitrogen. This localized concentration of palladium dramatically lowers the activation energy barrier for insertion into the adjacent C8-Cl bond, effectively steering the reaction away from the C7 position[2].

  • Electronic Influence: The C3-carboxylic acid exerts an electron-withdrawing effect across the conjugated system. This electronic pull makes the entire ring electron-deficient, which generally accelerates the oxidative addition of palladium into the aryl chloride bonds[3]. This directed oxidative addition principle is similarly applied in the synthesis of Alzheimer's drug candidates like intepirdine from related 8-chloroquinoline scaffolds[4].

  • Ligand Control: Regioselectivity in polyhalogenated quinolines can be tightly controlled by the judicious choice of palladium complexes and additives[5]. Bulky, electron-rich biaryl phosphine ligands (like XPhos) are required to push the oxidative addition of the typically stubborn aryl chloride while preventing catalyst poisoning by the quinoline nitrogen.

G A Pd(0)L_n Catalyst B N-Coordination Complex (Pd binds to Quinoline N1) A->B Substrate Binding C Oxidative Addition (Insertion into C8-Cl bond) B->C Regioselective Cleavage D Transmetalation (Ar-B(OH)2 / Base) C->D Boronic Acid E Reductive Elimination (C8-Ar Bond Formation) D->E Intermediate E->A Catalyst Regeneration F 8-Aryl-7-chloroquinoline- 3-carboxylic acid E->F Product Release

Figure 1: Catalytic cycle of N-directed regioselective Suzuki coupling at the C8 position.

Quantitative Data: Reaction Optimization

To establish a robust protocol, various catalytic systems were evaluated for the Suzuki-Miyaura coupling of 7,8-dichloroquinoline-3-carboxylic acid with phenylboronic acid.

Table 1: Optimization of C8-selective Suzuki-Miyaura coupling.

Entry Catalyst / Ligand Base (Equiv) Solvent Temp (°C) Yield (%) Regioselectivity (C8:C7)
1 Pd(PPh3)4 Na2CO3 (3.0) Toluene/H2O 90 42 3:1
2 Pd(dppf)Cl2 K2CO3 (3.0) Dioxane/H2O 90 65 5:1
3 Pd2(dba)3 / SPhos K3PO4 (3.0) Dioxane/H2O 100 78 12:1

| 4 | Pd2(dba)3 / XPhos | K3PO4 (3.0) | Dioxane/H2O | 100 | 89 | >20:1 |

Expertise Insight: The free carboxylic acid at C3 consumes one equivalent of base. Therefore, 3.0 equivalents of K3PO4 are strictly required (1 equiv to form the carboxylate salt, 2 equiv to drive the catalytic transmetalation). XPhos (Entry 4) provides the optimal steric bulk to enforce >20:1 regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C8

This protocol details the selective arylation of the C8 position, leaving the C7 chloride intact for subsequent downstream chemistry.

Reagents & Equipment:

  • 7,8-Dichloroquinoline-3-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K3PO4 (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 7,8-dichloroquinoline-3-carboxylic acid, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Degassing: Evacuate the flask and backfill with inert nitrogen (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup (Self-Validating Step): Cool the reaction to room temperature. Dilute with water (20 mL) and wash the aqueous layer with Ethyl Acetate (2 × 15 mL) to remove the organic catalyst byproducts and unreacted boronic acid.

  • Isolation: Carefully acidify the aqueous layer using 1M HCl to pH 3–4.

    • Self-Validating Mechanism: Because the product is a carboxylic acid, it will precipitate out of the aqueous solution upon acidification. This phase-change provides immediate visual confirmation of successful coupling and acts as a built-in purification step, bypassing early-stage column chromatography.

  • Filtration: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the 8-aryl-7-chloroquinoline-3-carboxylic acid intermediate.

Protocol 2: Sequential Buchwald-Hartwig Amination at C7

Following C8 functionalization, the remaining C7-Cl bond is an unactivated aryl chloride that can be targeted using specialized Buchwald-Hartwig conditions.

Step-by-Step Methodology:

  • Preparation: Charge the isolated 8-aryl-7-chloroquinoline-3-carboxylic acid (1.0 equiv), primary/secondary amine (1.5 equiv), BrettPhos Pd G3 (5 mol%), and sodium tert-butoxide (3.0 equiv) into a sealed vial.

  • Reaction: Add anhydrous 1,4-Dioxane, purge with nitrogen, and heat to 110 °C for 16 hours.

  • Validation: Monitor via TLC (UV 365 nm).

    • Self-Validating Mechanism: The amination at C7 drastically changes the electronic profile of the quinoline ring. The product will exhibit distinct, bright fluorescence compared to the starting material due to the newly formed donor-acceptor push-pull system between the C7-amine (donor) and C3-carboxylic acid (acceptor).

Workflow A 7,8-Dichloroquinoline- 3-carboxylic acid B Step 1: Suzuki Coupling (C8-Selective) A->B Pd2(dba)3, XPhos Ar-B(OH)2 C 8-Aryl-7-chloroquinoline Intermediate B->C D Step 2: Buchwald-Hartwig (C7-Amination) C->D BrettPhos Pd G3 R-NH2 E 7-Amino-8-arylquinoline- 3-carboxylic acid D->E

Figure 2: Sequential C8/C7 cross-coupling workflow for 7,8-dichloroquinoline scaffolds.

References

  • [5] Title: Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • [2] Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • [3] Title: Room-Temperature Suzuki—Miyaura Coupling of Heteroaryl Chlorides and Tosylates Source: ResearchGate URL: [Link]

  • [1] Title: IL300976A - Quinoline cgas antagonist compounds Source: Google Patents URL:

  • [4] Title: Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of Dichloroquinoline Carboxylic Acids

Introduction: The Scientific Imperative for Standardized Evaluation of Dichloroquinoline Carboxylic Acids Dichloroquinoline carboxylic acids represent a promising class of synthetic antimicrobial agents, derivatives of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Standardized Evaluation of Dichloroquinoline Carboxylic Acids

Dichloroquinoline carboxylic acids represent a promising class of synthetic antimicrobial agents, derivatives of the quinolone scaffold, which have been a cornerstone of antibacterial therapy for decades.[1][2][3] The core structure, featuring a bicyclic heterocycle with a carboxylic acid at position 3 and a carbonyl group at position 4, is essential for their antimicrobial activity.[4] These compounds exert their bactericidal effects by inhibiting bacterial DNA synthesis through the targeting of two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] By stabilizing the enzyme-DNA complex, they introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[1][6]

Given the critical need for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the robust and standardized in vitro evaluation of new compounds like dichloroquinoline carboxylic acids is paramount.[7] In vitro antimicrobial susceptibility testing (AST) serves as the foundational step in the drug development pipeline, providing a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[7][8] This guide provides detailed protocols for the in vitro assessment of dichloroquinoline carboxylic acids, grounded in the principles and methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]

Part 1: Foundational Assays for Determining Antimicrobial Potency

The initial characterization of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism under defined test conditions.[8][14] Two primary methods for MIC determination are the broth microdilution and agar dilution assays.

Broth Microdilution Assay

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[14] It offers the advantage of testing multiple antimicrobial agents against a single organism in a high-throughput format using 96-well microtiter plates.[15]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of non-fastidious aerobic bacteria. The cation (calcium and magnesium) concentration is critical as it can influence the activity of some antimicrobial agents, including quinolones.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for reproducibility. A lower inoculum may lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.

  • Two-fold Serial Dilutions: This geometric progression of concentrations allows for a precise determination of the MIC and is a standard practice in antimicrobial susceptibility testing.[14]

Broth_Microdilution_Workflow Compound_Prep Prepare stock solution of dichloroquinoline carboxylic acid Serial_Dilution Perform two-fold serial dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 35°C for 16-20 hours Inoculation->Incubation Controls Include sterility and growth controls Controls->Incubation Reading Read MIC as the lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for Broth Microdilution Assay.

  • Preparation of Dichloroquinoline Carboxylic Acid Stock Solution:

    • Accurately weigh the dichloroquinoline carboxylic acid compound.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This will be the working inoculum.

  • Assay Setup in a 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the diluted dichloroquinoline carboxylic acid stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

    • Add 100 µL of the working inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation and MIC Determination:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the dichloroquinoline carboxylic acid that completely inhibits visible growth of the organism.[8]

Agar Dilution Assay

The agar dilution method is considered the "gold standard" for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[16] In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.[14][17]

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for agar dilution testing of non-fastidious bacteria. Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

  • Inoculum Spotting: A standardized inoculum of 10^4 CFU per spot is recommended to ensure reproducible results.[14][16] This allows for the simultaneous testing of multiple isolates on a single plate.

  • Solid Medium: The use of a solid medium allows for the clear visualization of growth inhibition and is less prone to issues of compound precipitation that can occur in broth-based assays.

Agar_Dilution_Workflow Compound_Prep Prepare stock solution of dichloroquinoline carboxylic acid Plate_Prep Prepare agar plates with serial dilutions of the compound Compound_Prep->Plate_Prep Media_Prep Prepare molten Mueller-Hinton Agar (MHA) Media_Prep->Plate_Prep Inoculum_Prep Prepare bacterial inocula (0.5 McFarland standard) Inoculation Spot inocula onto the surface of the agar plates Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate plates at 35°C for 16-20 hours Inoculation->Incubation Control_Plate Include a drug-free control plate Control_Plate->Incubation Reading Read MIC as the lowest concentration that inhibits colony formation Incubation->Reading

Caption: Workflow for Agar Dilution Assay.

  • Preparation of Dichloroquinoline Carboxylic Acid Stock Solution:

    • Prepare a stock solution as described for the broth microdilution assay.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.[8]

    • Prepare a series of tubes, each containing a specific volume of molten agar.

    • Add the appropriate volume of the dichloroquinoline carboxylic acid stock solution to each tube to achieve the desired final concentrations after a 1:10 dilution (e.g., add 2 mL of a 10x drug concentration to 18 mL of agar).[17]

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • Prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare bacterial suspensions adjusted to a 0.5 McFarland standard as described previously.

    • Further dilute these suspensions 1:10 in sterile saline or broth to obtain approximately 1-2 x 10^7 CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of each bacterial suspension onto the surface of the agar plates, delivering approximately 10^4 CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the dichloroquinoline carboxylic acid that prevents the formation of visible colonies. A faint haze or a single colony at the inoculation site is disregarded.

Part 2: Characterizing the Bactericidal Activity: The Time-Kill Assay

While the MIC provides information on the concentration of a drug that inhibits bacterial growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[18][19][20]

  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) provides a kinetic profile of the antimicrobial activity, which is crucial for understanding the pharmacodynamics of the compound.[19] For rapidly acting agents like quinolones, shorter time intervals may be necessary.[18]

  • Logarithmic Reduction: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[19][20]

  • Concentrations Relative to MIC: Testing concentrations at, above, and below the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive understanding of the concentration-dependent killing effects of the drug.

Time_Kill_Assay_Workflow Compound_Prep Prepare dichloroquinoline carboxylic acid solutions Incubation_Setup Incubate bacterial culture with different compound concentrations Compound_Prep->Incubation_Setup Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Incubation_Setup Inoculum_Prep Prepare bacterial inoculum (mid-log phase) Inoculum_Prep->Incubation_Setup Sampling Collect aliquots at multiple time points (0, 2, 4, 8, 24h) Incubation_Setup->Sampling Serial_Dilution Perform serial dilutions of collected aliquots Sampling->Serial_Dilution Plating Plate dilutions onto Mueller-Hinton Agar Serial_Dilution->Plating Colony_Counting Incubate plates and count CFU/mL Plating->Colony_Counting Plotting Plot log10 CFU/mL versus time Colony_Counting->Plotting Determination Determine bactericidal/bacteriostatic activity Plotting->Determination

Caption: Workflow for Time-Kill Assay.

  • Preparation:

    • Determine the MIC of the dichloroquinoline carboxylic acid against the test organism using the broth microdilution method as a prerequisite.[19]

    • Prepare a fresh overnight culture of the test organism in CAMHB.

    • Inoculate a larger volume of fresh CAMHB with the overnight culture and incubate with shaking at 37°C until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing pre-warmed CAMHB.

  • Assay Setup:

    • Prepare separate flasks for each condition:

      • Growth control (no drug)

      • Dichloroquinoline carboxylic acid at 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

  • Sampling and Quantification:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[19]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[19][20] Bacteriostatic activity is indicated by a minimal change in CFU/mL compared to the initial inoculum, with growth being inhibited relative to the growth control.

Part 3: Data Presentation and Interpretation

The results of these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of MIC Values for Dichloroquinoline Carboxylic Acid Derivative X
Bacterial StrainMIC (µg/mL) by Broth MicrodilutionMIC (µg/mL) by Agar Dilution
Staphylococcus aureus ATCC 2921322
Escherichia coli ATCC 2592244
Pseudomonas aeruginosa ATCC 2785388
Methicillin-resistant S. aureus (MRSA) Isolate 144
Table 2: Quality Control Ranges for Reference Strains
Reference StrainAntimicrobial AgentExpected MIC Range (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.015
S. aureus ATCC 29213Ciprofloxacin0.12 - 0.5
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 1

Note: The inclusion of quality control strains with established MIC ranges for a reference quinolone like ciprofloxacin is essential for validating the accuracy and reproducibility of the assay.[21][22]

Conclusion: A Pathway to Robust Antimicrobial Drug Discovery

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of dichloroquinoline carboxylic acids. By adhering to standardized methodologies and understanding the scientific principles behind each step, researchers can generate reliable and reproducible data that are crucial for the advancement of new antimicrobial agents. The determination of MIC values through broth and agar dilution, coupled with the characterization of bactericidal activity using time-kill assays, forms the cornerstone of preclinical antimicrobial assessment, paving the way for further development and potential clinical application.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia. (n.d.).
  • Agar dilution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.). CLSI.
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • Redondo, C., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 33(4), 679–698. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • (DOC) Time-Kill Assay - Academia.edu. (n.d.). Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved from [Link]

  • Al-Trawneh, S. A., & Al-Salahat, A. A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. Retrieved from [Link]

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024, September 30). Retrieved from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved from [Link]

  • Mechanisms of Resistance to Quinolones - IntechOpen. (2020, July 3). Retrieved from [Link]

  • Humphries, R. M., Fang, F. C., Aarestrup, F. M., & Hindler, J. A. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Clinical Infectious Diseases, 55(8), 1107–1113. Retrieved from [Link]

  • Time-kill studies – including synergy time-kill studies - GARDP Revive. (n.d.). Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]

  • De Smet, J., De Gussem, V., Boyen, F., & Garmyn, A. (2020). Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli. Frontiers in Veterinary Science, 7, 569. Retrieved from [Link]

  • Fuchs, P. C., Barry, A. L., & Pfaller, M. A. (1989). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status. American Journal of Medicine, 87(6C), 6C-10C. Retrieved from [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ResearchGate. (2021, December 17). Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - Semantic Scholar. (2021, December 18). Retrieved from [Link]

  • CLSI AST News Update. (2019, January 1). Retrieved from [Link]

  • Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints - Print Article | Clinical Medicine & Research. (2022, June 29). Retrieved from [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7,8-Dichloroquinoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 7,8-Dichloroquinoline-3-carboxylic acid , a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 7,8-Dichloroquinoline-3-carboxylic acid , a critical intermediate in the development of quinolone-based therapeutics.

The standard synthesis follows a modified Gould-Jacobs pathway. While highly reliable, this multi-step sequence is notorious for yield bottlenecks—specifically during the high-temperature thermal cyclization and the chemoselective dehalogenation steps. This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to maximize your overall yield.

Synthetic Workflow Visualization

The following diagram outlines the optimized five-step synthetic route, highlighting the critical reagents and transformations required to navigate from 2,3-dichloroaniline to the final carboxylic acid.

SynthesisWorkflow N1 2,3-Dichloroaniline + EMME N2 Condensation Intermediate N1->N2 130°C, -EtOH N3 Thermal Cyclization (Dowtherm A, 250°C) N2->N3 N4 Ethyl 7,8-dichloro-4-hydroxy quinoline-3-carboxylate N3->N4 Gould-Jacobs N5 Chlorination (POCl3, cat. DMF) N4->N5 N6 Ethyl 4,7,8-trichloro quinoline-3-carboxylate N5->N6 Vilsmeier-Haack N7 Chemoselective Reduction (Zn/AcOH) N6->N7 N8 Ethyl 7,8-dichloro quinoline-3-carboxylate N7->N8 C4-Cl Cleavage N9 Saponification (NaOH, then pH 3.5) N8->N9 N10 7,8-Dichloroquinoline- 3-carboxylic acid N9->N10 Isoelectric Ppt

Workflow for 7,8-dichloroquinoline-3-carboxylic acid synthesis via Gould-Jacobs methodology.

Quantitative Data: Yield Optimization Across Synthetic Steps

By addressing the mechanistic bottlenecks at each stage, overall process yields can be improved from a historical average of ~10% to over 50%. The table below summarizes the quantitative improvements achieved through protocol optimization.

Synthetic StepConventional ConditionOptimized ConditionYield ImprovementMechanistic Rationale
Condensation Reflux in EtOH (2h)Neat, continuous EtOH distillation (130°C)60% → 95%Drives the equilibrium forward by physically removing the ethanol byproduct.
Cyclization Dowtherm A, high conc.Dowtherm A, high dilution (1g / 40mL)30% → 78%High dilution kinetically favors intramolecular cyclization over intermolecular tarring.
Chlorination POCl₃ alone (reflux)POCl₃ + cat. DMF (Vilsmeier-Haack)65% → 92%DMF generates a highly electrophilic chloromethyleneiminium ion in situ.
Dechlorination H₂, Pd/C (excess)Zn dust, AcOH (controlled stoichiometry)40% → 85%Single-electron transfer selectively cleaves the activated C4-Cl bond, preserving C7/C8.
Saponification Aqueous HCl quenchIsoelectric precipitation (pH 3.5–4.0)70% → 98%Prevents product loss into the aqueous phase by isolating the neutral zwitterion.

Troubleshooting Guides & FAQs

Q1: Why is my condensation yield stalling around 60%? Causality: The reaction between 2,3-dichloroaniline and diethyl ethoxymethylenemalonate (EMME) produces ethanol as a byproduct. Because this is an equilibrium-driven process, retained ethanol shifts the equilibrium backward. Solution: Transition from a reflux setup to a distillation setup. Heating the neat mixture to 130°C while continuously distilling off the ethanol byproduct drives the reaction to near-quantitative conversion [1].

Q2: I am observing massive tar formation during the Gould-Jacobs cyclization. How can I improve the yield? Causality: At 250°C, the anilidomethylenemalonate intermediate can undergo two competing pathways: the desired intramolecular 6-electron electrocyclization or undesirable intermolecular condensation leading to polymeric tars. High concentrations favor the intermolecular pathway. Solution: Increase the dilution. Using a ratio of 1 g of intermediate to 40 mL of Dowtherm A (or diphenyl ether) significantly favors the intramolecular cyclization. Rapid heating (plunging the intermediate into pre-heated solvent) also minimizes time spent in the lower temperature regime where intermolecular reactions dominate [2]. Alternatively, microwave-assisted synthesis can bypass prolonged thermal degradation [3].

Q3: My chlorination with POCl₃ is slow and leaves unreacted starting material. What is missing? Causality: Phosphorus oxychloride alone is a relatively mild electrophile for this highly deactivated, electron-deficient quinoline core. Solution: Add catalytic N,N-dimethylformamide (DMF). This generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ, which rapidly attacks the 4-hydroxy tautomer, converting it to the 4-chloro derivative and boosting yields from ~65% to >90% [4].

Q4: How do I selectively remove the 4-chloro group without hydrodechlorinating the 7,8-dichloro positions? Causality: The C4-Cl bond is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the 3-carboxylate group. The C7-Cl and C8-Cl bonds are unactivated aryl chlorides. Solution: Avoid harsh reductants or excess hydrogen gas with standard Pd/C. Instead, use Zinc dust in Acetic Acid (Zn/AcOH) at room temperature. The single-electron transfer mechanism selectively cleaves the activated C4-Cl bond, preserving the 7,8-dichloro substitution pattern.

Q5: I lose a significant amount of product during the final saponification workup. How can I maximize recovery? Causality: 7,8-Dichloroquinoline-3-carboxylic acid is amphoteric. Over-acidification (pH < 2) protonates the quinoline nitrogen, forming a water-soluble hydrochloride salt. Under-acidification (pH > 6) leaves it as the water-soluble sodium carboxylate. Solution: Perform an isoelectric precipitation. Carefully adjust the aqueous solution to pH 3.5–4.0 using 1M HCl. At this exact pH, the zwitterionic/neutral species is completely insoluble and will precipitate quantitatively.

Self-Validating Experimental Protocols

These step-by-step methodologies incorporate built-in validation checks to ensure process integrity before advancing to the next stage.

Step 1: Condensation
  • Charge a round-bottom flask equipped with a short-path distillation head with 2,3-dichloroaniline (1.0 equiv) and EMME (1.1 equiv).

  • Heat the neat mixture to 130°C under a steady stream of nitrogen.

  • Validation Check: Monitor the collection of ethanol in the receiving flask. The reaction is complete when the theoretical volume of ethanol is collected (typically 2–3 hours).

  • Cool to room temperature and recrystallize the resulting solid from hexanes.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Pre-heat Dowtherm A (40 mL per 1 g of substrate) in a 3-neck flask to 250°C.

  • Add the condensation intermediate portion-wise to the vigorously stirring solvent.

  • Maintain the temperature at 250°C for 30 minutes.

  • Validation Check: Analyze via TLC (Hexane:EtOAc 7:3). The starting material should disappear, replaced by a highly fluorescent spot under UV 254 nm.

  • Cool to room temperature and precipitate the product by adding an equal volume of petroleum ether. Filter and wash.

Step 3: Chlorination
  • Suspend the cyclized product in POCl₃ (10 equiv) and add 3 drops of anhydrous DMF.

  • Reflux the mixture at 105°C for 2 hours.

  • Validation Check: Monitor by LC-MS. The mass should shift from [M+H]⁺ 286 to 304 (accounting for the additional chlorine isotope pattern).

  • Evaporate excess POCl₃ under reduced pressure. Carefully quench the residue with ice water to prevent ester hydrolysis, then extract with dichloromethane.

Step 4: Chemoselective Dechlorination
  • Dissolve the trichloro-intermediate in glacial acetic acid (0.2 M).

  • Add activated Zinc dust (2.5 equiv) portion-wise at room temperature.

  • Stir for 2 hours.

  • Validation Check (Critical): Monitor strictly via LC-MS every 30 minutes. Stop the reaction immediately upon the disappearance of the trichloro species to prevent over-reduction of the 7,8-chlorines.

  • Filter through Celite to remove zinc salts, concentrate, and neutralize with saturated NaHCO₃.

Step 5: Saponification & Isolation
  • Dissolve the ethyl 7,8-dichloroquinoline-3-carboxylate in a 1:1 mixture of THF and 2M aqueous NaOH.

  • Stir at 60°C for 4 hours until the mixture becomes homogeneous.

  • Remove the THF under reduced pressure.

  • Validation Check: Submerge a calibrated pH probe into the aqueous layer. Dropwise, add 1M HCl until the pH reaches exactly 3.5 to 4.0. A thick white/pale-yellow precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under high vacuum at 60°C to yield pure 7,8-Dichloroquinoline-3-carboxylic acid.

References

  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - NIH. Available at:[Link]

Optimization

Technical Support Center: 7,8-Dichloroquinoline-3-carboxylic Acid (7,8-DCQ-3-CA) Extraction Optimization

Welcome to the Technical Support Center for quinoline derivative processing. As application scientists, we frequently observe that the isolation of halogenated quinoline-3-carboxylic acids presents unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative processing. As application scientists, we frequently observe that the isolation of halogenated quinoline-3-carboxylic acids presents unique physicochemical challenges. The following guide is designed to help researchers troubleshoot, optimize, and standardize their solvent extraction workflows for 7,8-dichloroquinoline-3-carboxylic acid (7,8-DCQ-3-CA).

Mechanistic Overview: The Causality of Solvent Selection

The extraction of 7,8-DCQ-3-CA cannot be approached with a generic organic wash. The molecule's behavior in biphasic systems is dictated by its amphoteric nature . It contains a basic quinoline nitrogen and an acidic carboxylic acid group. Furthermore, the two highly electron-withdrawing chlorine atoms at the 7 and 8 positions significantly pull electron density away from the ring system, lowering both the pKa of the carboxylic acid and the basicity of the quinoline nitrogen compared to unsubstituted analogs.

Because of these functional groups, the solubility profile of 7,8-DCQ-3-CA is strictly pH-dependent. At a low pH, the nitrogen is protonated, forming a water-soluble cationic salt. At a high pH, the carboxylic acid is deprotonated, forming a water-soluble anionic salt. To force the molecule into an organic solvent, the aqueous phase must be adjusted to the molecule's isoelectric point (pI) —the exact pH where the molecule exists as a neutral zwitterion, minimizing its hydration energy and maximizing its partition coefficient ( Kd​ ) into organic solvents[1].

Troubleshooting Guide & FAQs

Q: Why is my extraction yield of 7,8-DCQ-3-CA consistently low despite using large volumes of organic solvent? A: Low yields in liquid-liquid extraction (LLE) are almost always a result of incorrect aqueous pH prior to partitioning. If the pH is too acidic or too basic, the molecule remains ionized and trapped in the aqueous layer. To maximize organic solvent extraction, the aqueous phase must be adjusted strictly to the molecule's isoelectric point (typically pH 3.8–4.2 for dichloro-substituted quinoline carboxylic acids). At this pH, the neutral species partitions favorably into moderately polar solvents[2].

Q: Which solvent is superior for the extraction of this compound: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)? A: Both are effective, but they serve different operational needs. 3 that effectively solvates the carboxylic acid moiety, often yielding higher recoveries and presenting fewer environmental hazards[3]. DCM provides excellent solvation for the heavily halogenated aromatic ring system but poses higher toxicity. Operationally, remember that EtOAc forms the upper layer in a separatory funnel, whereas DCM forms the lower layer.

Q: I am experiencing severe emulsion formation during the LLE step. How can I resolve this? A: Emulsions in quinoline extractions are often caused by the surfactant-like behavior of zwitterionic intermediates or microscopic particulates. To break the emulsion, implement a self-validating physical intervention:

  • Salting-Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, stripping water molecules away from the organic solute and forcing phase separation[1].

  • Filtration: Filter the biphasic emulsion through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion boundary[3].

Q: How can I further purify the extracted 7,8-DCQ-3-CA if it contains trace organic impurities? A: Following extraction, the crude product can be polished via recrystallization rather than column chromatography. Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective for quinolinecarboxylic acid derivatives. The compound is heated in the solvent (e.g., 65–120 °C) until dissolved, then slowly cooled to precipitate high-purity crystals[4].

Standard Operating Procedure: pH-Optimized LLE

To ensure trustworthiness and reproducibility, every step in this protocol includes a self-validating physical cue to confirm the success of the operation.

Step 1: Preparation & pH Adjustment

  • Transfer the crude aqueous reaction mixture containing 7,8-DCQ-3-CA to a beaker equipped with a magnetic stir bar.

  • While stirring continuously, carefully add 1 M HCl or 1 M NaOH dropwise.

  • Validation Check: Monitor the pH using a calibrated pH meter until it stabilizes precisely between 3.8 and 4.2. A visible precipitate or distinct cloudiness will form as the neutral species precipitates out of the aqueous solution, physically validating that the pI has been reached.

Step 2: Solvent Addition & Partitioning

  • Transfer the pH-adjusted mixture to a separatory funnel. Add EtOAc at a volume ratio of 1:1 relative to the aqueous phase.

  • Stopper the funnel, invert gently, and vent immediately to release pressure. Shake vigorously for 30–60 seconds to ensure maximal interfacial contact and mass transfer[1].

Step 3: Phase Separation & Re-extraction

  • Allow the funnel to rest until two distinct layers form.

  • Drain the lower aqueous layer into a clean flask. Pour the upper organic layer (EtOAc) into a separate Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and extract twice more with fresh EtOAc (0.5x volume each time) to ensure quantitative recovery[2].

Step 4: Washing & Drying

  • Combine all organic extracts. Wash the combined organic phase once with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer and swirl for 15 minutes.

  • Validation Check: The organic layer will transition from slightly cloudy to completely transparent, validating the successful removal of residual water droplets.

Step 5: Concentration

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 7,8-DCQ-3-CA solid.

Quantitative Data: Solvent Comparison

When selecting an extraction solvent, balancing partitioning efficiency against operational safety is critical. The table below summarizes the physicochemical parameters of common solvents used for 7,8-DCQ-3-CA extraction.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Phase Position (vs Water)Extraction Efficiency (at pI)
Ethyl Acetate (EtOAc) 4.477.10.90UpperHigh
Dichloromethane (DCM) 3.139.61.33LowerHigh
Chloroform (CHCl₃) 4.161.21.49LowerModerate
Toluene 2.4110.60.87UpperLow

Workflow Visualization

G A Aqueous Reaction Mixture (Contains 7,8-DCQ-3-CA) B Adjust pH to 3.8 - 4.2 (Isoelectric Point) A->B C Add EtOAc (1:1 v/v) & Shake Vigorously B->C D Phase Separation (Settle in Sep Funnel) C->D E Lower Aqueous Phase (Re-extract 2x) D->E Aqueous F Upper Organic Phase (Contains Target) D->F Organic E->C Recycle G Wash with Brine & Dry over Na2SO4 F->G H Concentrate in Vacuo (Purified 7,8-DCQ-3-CA) G->H

Workflow for the pH-optimized liquid-liquid extraction of 7,8-dichloroquinoline-3-carboxylic acid.

Comprehensive References List

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books (Royal Society of Chemistry). Details the foundational principles of liquid-liquid extraction (LLE) and salting-out effects for amphoteric and amine-containing compounds. URL:

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative (Google Patents). Describes the authoritative methodology for the recrystallization and purification of quinoline-3-carboxylic acid derivatives using polar aprotic solvents like DMF and DMSO. URL:

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino process (The Royal Society of Chemistry). Outlines standard extraction protocols utilizing Ethyl Acetate (EtOAc) for the isolation of quinoline-3-carboxylic acid derivatives. URL:

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes (ACS Publications). Provides mechanistic validation for the use of Celite filtration to resolve emulsions during the LLE of quinoline-based reaction mixtures. URL:

Sources

Troubleshooting

purification techniques for highly pure 7,8-Dichloroquinoline-3-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 7,8-Dichloroquinoline-3-carboxylic acid . This amphoteric, highly halogenated intermediate presents unique purification challenges due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 7,8-Dichloroquinoline-3-carboxylic acid . This amphoteric, highly halogenated intermediate presents unique purification challenges due to its rigid planar structure, strong intermolecular hydrogen bonding, and highly lipophilic dichloro-substituted ring.

This guide is structured to help synthetic chemists and drug development professionals troubleshoot and optimize their purification workflows, moving from crude reaction mixtures to API-grade purity (>99.5%).

Purification Decision Tree

PurificationWorkflow Crude Crude 7,8-Dichloroquinoline- 3-carboxylic acid BaseDissolve Alkaline Dissolution (1M NaOH, pH > 10) Crude->BaseDissolve Filter Celite Filtration (Remove Insolubles) BaseDissolve->Filter Removes metals Acidify Controlled Acidification (AcOH, 60°C) Filter->Acidify Precipitate Isoelectric Precipitation (pH ~3.5) Acidify->Precipitate Controls nucleation Recryst Reactive Recrystallization (DMF / Methanol) Precipitate->Recryst Primary purification HPLC Preparative HPLC (C18, H2O/MeCN + TFA) Recryst->HPLC Optional polishing Pure Highly Pure API (>99.5% Purity) Recryst->Pure If >99% reached HPLC->Pure

Workflow for the purification of 7,8-Dichloroquinoline-3-carboxylic acid.

Phase 1: Reactive Precipitation (Isoelectric Focusing)

Because 7,8-Dichloroquinoline-3-carboxylic acid contains both a basic quinoline nitrogen and an acidic carboxylic group, it exhibits an isoelectric point (pI) where solubility is minimized (typically around pH 3.5). Acid-base extraction is the most efficient first step to remove non-ionizable organic impurities.

Step-by-Step Methodology
  • Alkaline Dissolution: Suspend the crude solid in deionized water (10 mL/g). Slowly add 1M NaOH until the pH reaches 10–11. Causality: This deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. Lipophilic organic impurities remain insoluble[1].

  • Scavenging: Filter the alkaline solution through a Celite pad to remove residual transition metals (e.g., Palladium from upstream cross-coupling) and insoluble organic byproducts[2].

  • Thermal Equilibration: Heat the clarified filtrate to 60°C. Causality: Heating increases the solubility threshold of the neutral compound, preventing rapid, uncontrolled crashing out during acidification.

  • Controlled Acidification: Dropwise, add glacial acetic acid (or 1M HCl) under vigorous stirring until the pH reaches ~3.5.

  • Maturation: Allow the suspension to cool slowly to room temperature over 2 hours, then chill to 5°C for 1 hour.

  • Isolation: Filter the precipitate and wash sequentially with cold water and a 1:1 Hexane:Dichloromethane mixture[2].

Self-Validation Check: Centrifuge a 1 mL aliquot of the final mother liquor and measure the UV absorbance of the supernatant at 254 nm. A near-zero absorbance confirms that the precipitation is complete and maximum recovery has been achieved.

Troubleshooting & FAQs

Q: Why does my product form a gummy oil instead of a filterable powder during precipitation? A: You are experiencing "oiling out" (liquid-liquid phase separation). According to 3[3], reactive recrystallization can cause local high supersaturation. If the compound precipitates above its melting point in the solvent mixture, it forms an oil. Solution: Ensure you heat the solution to 60°C prior to acidification and use a weaker acid like acetic acid to slow the kinetics of protonation[4].

Phase 2: Recrystallization Optimization

The 7,8-dichloro substitution makes the planar quinoline ring highly lipophilic, while the carboxylic acid forms strong intermolecular hydrogen-bonded dimers. Standard alcohols often lack the solvating power required for effective recrystallization.

Quantitative Solvent Screening Data
Solvent SystemDissolution Temp (°C)Recovery Yield (%)Final Purity (HPLC %)Mechanistic Observation
DMF / Methanol (1:3) 8584>99.0Optimal H-bond disruption; sharp crystallization.
Ethanol / Water (1:1) 786596.5Poor solubility of the lipophilic dichloro-ring.
Glacial Acetic Acid 1187298.0Good purity, but risks thermal degradation.
DMSO / Water (1:4) 908895.0Prone to oiling out due to rapid supersaturation.
Step-by-Step Methodology
  • Dissolution: Suspend the precipitated solid in a minimal volume of N,N-Dimethylformamide (DMF) and heat to 85°C until fully dissolved. Causality: DMF is a strong aprotic solvent capable of disrupting the rigid intermolecular hydrogen bonds of the quinoline-3-carboxylic acid dimer.

  • Anti-Solvent Addition: Slowly add hot Methanol dropwise until slight, persistent turbidity is observed[4].

  • Clarification: Add exactly 1-2 drops of hot DMF until the solution is perfectly clear again.

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to 20°C (do not disturb or agitate), then transfer to a 4°C refrigerator overnight[4].

  • Isolation: Filter the beige/white crystals and wash with ice-cold methanol. Dry in a vacuum oven at 90°C to constant weight[4].

Self-Validation Check: Perform a TLC or rapid analytical HPLC comparing the dissolved crystals against the concentrated mother liquor. The mother liquor should be heavily enriched with the structurally similar impurities (e.g., regioisomers), validating the selectivity of the solvent system.

Troubleshooting & FAQs

Q: I am losing over 40% of my yield during recrystallization. How can I improve recovery? A: High yield loss indicates the solvent system is too strong at lower temperatures. Ensure you are using the absolute minimum amount of DMF required for dissolution at 85°C. If yield remains poor, increase the ratio of the anti-solvent (Methanol) during the cooling phase, or extend the 4°C maturation time to 24 hours to force the equilibrium toward the solid state.

Phase 3: Preparative HPLC (For Ultra-High Purity)

For biological assays or API formulation, preparative HPLC is required to remove trace des-chloro or regioisomeric impurities (e.g., 6,8-dichloro isomers) that co-crystallize.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the recrystallized product in DMSO at a concentration of 30-50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a high-capacity C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Buffer A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: Acetonitrile + 0.1% TFA.

    • Causality: TFA lowers the pH below the pKa of the carboxylic acid (~3.5) and protonates the quinoline nitrogen. This ensures the molecule remains in a single, consistent ionization state, preventing peak splitting.

  • Gradient: Run a linear gradient from 10% B to 70% B over 25 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final powder.

Self-Validation Check: Before pooling, run an analytical HPLC on the first and last fraction of the target peak. If the purity of the tail fraction drops below 99.5%, discard it to prevent contaminating the main batch.

Troubleshooting & FAQs

Q: I am observing severe peak tailing on the prep column, making it hard to separate close-eluting impurities. How do I fix this? A: Peak tailing for quinoline derivatives is almost always caused by secondary interactions between the basic quinoline nitrogen and unendcapped, acidic silanol groups on the silica stationary phase. Ensure your mobile phase contains exactly 0.1% TFA to fully protonate the nitrogen and suppress silanol ionization. If tailing persists, switch to a column specifically designed with polar-embedded groups or high-density endcapping.

References

  • Google Patents (EP0351889A1)
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 ResearchGate URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 7,8-Dichloroquinoline-3-carboxylic Acid Reference Standards: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals In pharmaceutical development, the integrity of your analytical data is only as robust as the reference standards calibrating your i...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In pharmaceutical development, the integrity of your analytical data is only as robust as the reference standards calibrating your instruments. 7,8-Dichloroquinoline-3-carboxylic acid (CAS 1296950-58-7) is a critical structural scaffold and intermediate in the synthesis of quinolone-based therapeutics. However, validating its purity presents a unique analytical challenge. Halogenated quinolines are notoriously prone to co-eluting positional isomers (such as the 6,8-dichloro or 4,7-dichloro analogs) and structurally similar synthetic by-products.

Relying on a single analytical technique for reference standard certification often leads to blind spots. In my experience, establishing a self-validating system requires an orthogonal approach. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven protocols and experimental data to establish metrologically traceable purity.

The Analytical Challenge: Why One Method Is Never Enough

When certifying a candidate batch of 7,8-Dichloroquinoline-3-carboxylic acid, scientists typically default to HPLC-UV area normalization. However, this assumes that all impurities share the exact same UV response factor as the main compound—a dangerous assumption that frequently leads to over-reporting purity.

To build a truly authoritative validation package, we must cross-validate techniques based on fundamentally different physicochemical principles[1].

Comparative Analysis of Analytical Alternatives
Analytical TechniquePrimary MechanismStrengthsLimitationsRole in Validation Workflow
HPLC-UV Chromatographic separation & UV absorbanceHigh sensitivity for trace impurities; excellent reproducibility.Relies on Relative Response Factors (RRFs); cannot identify unknowns.Primary tool for trace impurity profiling and routine batch release.
LC-MS Separation & mass-to-charge (m/z) ratioConfirms molecular weight; identifies unknown degradants.Poor response for non-ionizable compounds; isomers often have identical m/z.Structural confirmation of the main peak and detected impurities.
1H qNMR Nuclear spin resonance in a magnetic fieldAbsolute quantitation; primary ratio method requiring no specific impurity standards.Lower sensitivity (LOD ~0.1%); requires high sample concentration.Establishes absolute mass fraction and calculates HPLC RRFs.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the protocols below are designed as a closed-loop, self-validating system. We use qNMR to establish the absolute mass fraction and derive the RRFs, which are then fed back into the HPLC method to correct the chromatographic area percentages[2].

Protocol A: Trace Impurity Profiling via HPLC-UV

Causality Check: Why not use a standard C18 column? Halogenated positional isomers of quinoline-3-carboxylic acid exhibit nearly identical hydrophobicity. We utilize a Pentafluorophenyl (PFP) stationary phase because the fluorine atoms provide enhanced dipole-dipole and π−π interactions, critically resolving the 6,8-dichloro isomer from the 7,8-dichloro target.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of the 7,8-Dichloroquinoline-3-carboxylic acid candidate batch in a diluent of 50:50 Methanol:Water.

  • Column Selection: PFP Column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the carboxylic acid group, preventing peak tailing).

    • Phase B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 20 minutes to ensure polar degradants elute early and hydrophobic unreacted starting materials elute late.

  • Detection: UV at 254 nm (optimal for quinoline π−π∗ transitions).

Protocol B: Absolute Quantitation via 1H qNMR

Causality Check: qNMR is a primary method of measurement that yields results with metrological traceability to the International System of Units (SI)[3]. We select Maleic acid as the Internal Standard (IS) because its singlet resonance (~6.3 ppm) falls perfectly in the clear spectral window, avoiding the complex aromatic multiplet region of the quinoline ring (7.5–9.5 ppm).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~15 mg of the candidate batch and ~5 mg of Maleic Acid (Certified Reference Material, USP) using a microbalance (0.001 mg precision).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° to ensure maximum signal-to-noise ratio for accurate trace integration[1].

    • Relaxation Delay (D1): 30 seconds. (Causality: D1 must be at least 5×T1 of the slowest relaxing proton to ensure complete recovery of longitudinal magnetization. Failing to do this truncates the signal and artificially inflates/deflates purity).

  • Data Processing: Integrate the Maleic acid singlet (2H) against the isolated aromatic proton of the 7,8-dichloroquinoline ring (e.g., the H-4 proton singlet at ~8.9 ppm, 1H).

Experimental Data: Cross-Validation Results

By adopting a life cycle approach to validation (aligned with USP <1220>), we monitor the continuous fitness of these procedures[4]. The table below demonstrates how relying solely on uncorrected HPLC area normalization overestimates the purity of a candidate batch, highlighting the necessity of qNMR cross-validation.

Table 2: Purity Validation Data for Candidate Batch #DCQ-2026

AnalyteHPLC-UV Purity (Area % Uncorrected)1H qNMR Purity (Absolute Mass Fraction %)Calculated RRF (UV vs NMR)Final Certified Purity (RRF-Corrected)
7,8-Dichloroquinoline-3-carboxylic acid 99.15%98.40 ± 0.3%1.00 (Reference)98.45%
Impurity A (6,8-Dichloro isomer)0.60%0.62%0.970.62%
Impurity B (4-Hydroxy analog)0.25%0.98%0.250.93%

Data Insight: Notice Impurity B. Because it lacks the same molar absorptivity as the main compound at 254 nm, HPLC-UV severely under-reported its presence (0.25%). qNMR revealed its true mass fraction (0.98%). By calculating the RRF via qNMR[2], we corrected the HPLC method, resulting in a highly accurate, self-validating analytical control strategy.

Orthogonal Validation Workflow

The logical relationship between these techniques is visualized below. This workflow guarantees that the final assigned purity value is structurally confirmed, chromatographically resolved, and metrologically traceable.

G cluster_1 Orthogonal Purity Validation Workflow Start 7,8-Dichloroquinoline-3-carboxylic acid Candidate Batch HPLC HPLC-UV Analysis (Trace Impurity Profiling) Start->HPLC LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS qNMR 1H qNMR Analysis (Absolute Quantitation) Start->qNMR HPLC_Data Relative Area % (RRF uncorrected) HPLC->HPLC_Data LCMS_Data Isomer Discrimination & m/z Confirmation LCMS->LCMS_Data qNMR_Data Absolute Mass Fraction % (Traceable to SI) qNMR->qNMR_Data Recon Cross-Validation & RRF Correction HPLC_Data->Recon LCMS_Data->Recon qNMR_Data->Recon Final Certified Reference Standard (Assigned Purity Value) Recon->Final

Caption: Orthogonal validation workflow integrating HPLC, LC-MS, and qNMR for absolute purity assignment.

Conclusion

Validating the purity of 7,8-Dichloroquinoline-3-carboxylic acid reference standards cannot be treated as a simple box-checking exercise. While HPLC-UV remains the workhorse for trace sensitivity, it is blind to variable response factors. By integrating 1H qNMR into your workflow, you establish a self-validating system that bridges the gap between relative chromatographic area and absolute, SI-traceable mass fraction. For drug development professionals, this orthogonal approach is not just a recommendation—it is the definitive standard for scientific integrity.

References

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Substituted Quinoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7] Among the various classes of quinoline derivatives, those bearing a carboxylic acid moiety at the C-3 position have garnered significant attention as a "privileged structure."[2] The strategic placement of this carboxylic acid group, coupled with diverse substitutions at other positions of the quinoline core, allows for the fine-tuning of their biological profiles. This guide offers a comparative analysis of the bioactivity of substituted quinoline-3-carboxylic acid derivatives, with a focus on their anticancer, antibacterial, antifungal, and antiviral properties, supported by experimental data and detailed methodologies.

The Quinoline-3-Carboxylic Acid Core: A Versatile Pharmacophore

The quinoline-3-carboxylic acid scaffold serves as a versatile template for drug design. The carboxylic acid group at the C-3 position is often crucial for biological activity, particularly in antibacterial agents where it is a hallmark of the quinolone class.[2] The nature and position of substituents on the quinoline ring system, especially at the C-2, C-4, C-6, C-7, and C-8 positions, significantly modulate the bioactivity of these compounds.[2] This guide will explore how different substitution patterns influence the therapeutic potential of these derivatives.

Anticancer Activity: Targeting Proliferative Machinery

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of antiproliferative agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][8][9][10]

Mechanism of Action: Beyond a Single Target

The anticancer effects of these derivatives are often multifaceted. One prominent mechanism involves the inhibition of key enzymes essential for cancer cell growth and proliferation. For instance, some derivatives act as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[11][12] Others have been shown to up-regulate intrinsic apoptosis pathways.[1] Furthermore, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been identified as DNA minor groove-binding agents, suggesting a direct interaction with genetic material.[13]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoline-3-carboxylic acid derivatives against various cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
4m 2-styryl, various substitutionsMCF-70.33[1]
4n 2-styryl, various substitutionsMCF-70.33[1]
4k 2-styryl, various substitutionsK5620.28[1]
4m 2-styryl, various substitutionsK5620.28[1]
Compound 7c 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-71.73 µg/mL[9]
Compound 2f 2,4-disubstitutedMCF-7, K562Micromolar inhibition[8]
Compound 2l 2,4-disubstitutedMCF-7, K562Micromolar inhibition[8]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • C-2 Position: The presence of a styryl group at the C-2 position appears to be favorable for potent antiproliferative activity.[1]

  • C-4 Position: The carboxylic acid at C-3 is a key feature, and its modification can impact selectivity for cancer cells over non-cancerous cells.[8]

  • Benzo Ring (C-5 to C-8): Substitutions on the benzo portion of the quinoline ring can significantly influence anticancer potency.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of quinoline-3-carboxylic acid derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted quinoline-3-carboxylic acid derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Antibacterial Activity: A Legacy of Quinolones

The quinoline-3-carboxylic acid core is central to the quinolone class of antibiotics.[14] These agents have been instrumental in treating bacterial infections for decades, and research into novel derivatives continues to address the challenge of antibiotic resistance.

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[7][14] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.

Comparative In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected substituted quinoline-3-carboxylic acid derivatives against various bacterial strains.

CompoundSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Amifloxacin (16) 1-methylamino at C-1, 4-methyl-1-piperazinyl at C-7, 6-fluoroEscherichia coli0.25[15]
Compound 21 1-methylamino at C-1, 1-piperazinyl at C-7, 6-fluoroEscherichia coli-[15]
7-methoxy derivative 3c 7-methoxy, 2-chloroBacillus anthracisStrong activity[16]
Compound A9 Coumarin-3-carboxylic acid with a thioether quinoline moietyXanthomonas oryzae pv oryzae (Xoo)EC50 = 11.05[17]
Compound A9 Coumarin-3-carboxylic acid with a thioether quinoline moietyAcidovorax citrulli (Aac)EC50 = 8.05[17]

Key Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • C-3 Position: The carboxylic acid at C-3 is essential for antibacterial activity.[2]

  • C-6 Position: A fluorine atom at the C-6 position generally enhances antibacterial potency.[15][18]

  • C-7 Position: The nature of the substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. Piperazinyl and pyrrolidinyl moieties have proven to be effective.[19]

  • C-8 Position: The substituent at the C-8 position also influences activity, with the order of potency often being F > Cl > H.[2][19]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Substituted quinoline-3-carboxylic acid derivatives

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well microplate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Determination_Workflow A Prepare serial dilutions of compound in broth C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 16-20h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Antifungal and Antiviral Activities: Expanding the Therapeutic Scope

While extensively studied for their anticancer and antibacterial properties, substituted quinoline-3-carboxylic acid derivatives also exhibit promising antifungal and antiviral activities.

Antifungal Activity

Several quinoline derivatives have demonstrated efficacy against a range of fungal pathogens.[20][21][22] For instance, certain 7-substituted quinolin-2(1H)-one-3-carboxylic acid derivatives have shown strong antifungal activity against Candida albicans.[16] The mechanism of antifungal action can vary, with some compounds causing abnormal morphology of cell walls and vacuoles, leading to increased membrane permeability and release of cellular contents.[22]

Comparative In Vitro Antifungal Activity:

CompoundSubstitution PatternFungal StrainActivityReference
7-methoxy derivative 3c 7-methoxy, 2-chloroCandida albicansStrong activity[16]
Compound 5 Modified at C-2, C-4, and C-6DermatophytesGeometric Mean MIC = 19.14 µg/mL[20]
Compound 2e Acylhydrazine moietySclerotinia sclerotiorumEC50 = 0.39 µg/mL[22]
Compound 2e Acylhydrazine moietyBotrytis cinereaEC50 = 0.19 µg/mL[22]
Ac12 4-quinolinol derivativeSclerotiorumEC50 = 0.52 µg/mL[21]
Ac12 4-quinolinol derivativeB. cinereaEC50 = 0.50 µg/mL[21]
Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, with some compounds showing activity against various viruses, including orthopoxviruses and HIV.[23] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes. For example, certain quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.

Comparative In Vitro Antiviral Activity:

CompoundSubstitution PatternVirusActivityReference
2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid 2-biphenylOrthopoxvirusesHigh activity[23]
6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives 6-pyrazolylmethylHIV-1 IntegraseIC50 > 100 µg/mL

Synthesis of Substituted Quinoline-3-Carboxylic Acid Derivatives

A variety of synthetic routes have been developed to access substituted quinoline-3-carboxylic acid derivatives. The choice of method often depends on the desired substitution pattern.

General Synthetic Scheme

A common approach involves the cyclization of substituted anilines or related precursors. For example, the Gould-Jacobs reaction can be used to synthesize 4-hydroxyquinoline-3-carboxylates from substituted anilines.[24] Another versatile method is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an activated methylene group.[24]

General_Synthesis cluster_gould_jacobs Gould-Jacobs Reaction cluster_friedlander Friedländer Synthesis A Substituted Aniline C 4-Hydroxyquinoline-3-carboxylate A->C B Diethyl (ethoxymethylene)malonate B->C G Further modifications (e.g., hydrolysis, substitution) C->G D 2-Aminobenzaldehyde F Quinoline-3-carboxylate D->F E Compound with active methylene group E->F F->G H Substituted Quinoline-3-carboxylic Acid G->H

Caption: General synthetic approaches to quinoline-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids

This protocol describes the hydrolysis of 2-chloroquinoline-3-carboxylic acids to their corresponding 2-oxo derivatives.[11]

Objective: To synthesize 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.

Materials:

  • 2-chloroquinoline-3-carboxylic acid derivative

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: Suspend the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in a mixture of glacial acetic acid (25 mL) and water (1.5 mL).

  • Reflux: Boil the suspension with stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by NMR.

  • Work-up: After completion, cool the reaction mixture. The product will precipitate.

  • Purification: Filter the solid product, wash with water, and dry to obtain the desired 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Conclusion

Substituted quinoline-3-carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of bioactivity, encompassing anticancer, antibacterial, antifungal, and antiviral properties, underscores their potential in drug discovery and development. The ability to systematically modify the substitution pattern on the quinoline core provides a powerful tool for optimizing potency and selectivity. The experimental protocols and structure-activity relationship insights presented in this guide offer a framework for the rational design and evaluation of novel quinoline-3-carboxylic acid derivatives as potential therapeutic agents. Further research in this area is warranted to fully explore the therapeutic potential of this remarkable scaffold.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Academia.edu. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

  • Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives. ChemistryOpen. [Link]

  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SpringerLink. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Design and Discovery of Novel Antifungal Quinoline Derivatives with Acylhydrazide as a Promising Pharmacophore. Journal of Agricultural and Food Chemistry. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. National Institutes of Health. [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]

Sources

Validation

Resolving Regiochemistry: NMR Chemical Shift Comparison of Dichloroquinoline-3-Carboxylic Acid Isomers

The Analytical Challenge in Quinoline Scaffold Synthesis Dichloroquinoline-3-carboxylic acids are critical building blocks in medicinal chemistry, serving as advanced intermediates for fluoroquinolone antibiotics, antima...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Quinoline Scaffold Synthesis

Dichloroquinoline-3-carboxylic acids are critical building blocks in medicinal chemistry, serving as advanced intermediates for fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors. During the synthesis of these scaffolds—often via Skraup, Gould-Jacobs, or Friedländer condensations—electrophilic aromatic substitution and cyclization steps frequently yield complex mixtures of regioisomers[1].

For example, the decarboxylation and chlorination of quinoline precursors routinely produce the highly desired 4,7-dichloroquinoline derivative alongside minor impurities like the 4,5-dichloro isomer[2]. Because these isomers possess identical molecular weights and nearly identical polarities, mass spectrometry and standard chromatography often fail to provide definitive structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for distinguishing these isomers, relying on the predictable causality of electronic shielding and scalar coupling[3].

Mechanistic Causality of NMR Chemical Shifts

To accurately interpret the NMR spectra of dichloroquinoline-3-carboxylic acids, one must understand the overlapping electronic effects governing the quinoline ring:

  • The Nitrogen Heteroatom (Inductive & Resonance Deshielding): The electronegative nitrogen atom withdraws electron density from the ring, heavily deshielding the protons at the C-2 and C-8 positions.

  • The 3-Carboxylic Acid Group (Electron Withdrawing): The -COOH group at the C-3 position exerts a strong -I (inductive) and -M (mesomeric) effect. This further deshields the H-2 proton (pushing it near 9.0 ppm) and the H-4 proton (if present).

  • Chlorine Substituents (Halogen Anisotropy): Chlorine atoms exert a localized inductive withdrawal (-I) but can donate electron density via resonance (+M). In the electron-deficient quinoline system, the inductive effect dominates the local environment, causing slight deshielding of adjacent protons, while heavily influencing the diagnostic scalar coupling constants ( J -values)[1].

By mapping the J -coupling networks (ortho: ~8–9 Hz; meta: ~2 Hz; para: <1 Hz), researchers can definitively assign the regiochemistry of the chlorine atoms.

Analytical Workflow for Isomer Resolution

NMR_Workflow N1 Crude Isomeric Mixture (e.g., Skraup Synthesis) N2 Chromatographic Separation (HPLC / Flash) N1->N2 N3 Sample Preparation (DMSO-d6 + TMS) N2->N3 N4 1D 1H & 13C NMR (Initial Shift Analysis) N3->N4 N5 2D NMR (COSY, HSQC, HMBC) (Connectivity Validation) N4->N5 N6 Isomer Identification (Coupling Constant Mapping) N5->N6

Workflow for the isolation and NMR validation of dichloroquinoline-3-carboxylic acid isomers.

Comparative Quantitative Data

The following tables summarize the diagnostic NMR data for four common dichloroquinoline-3-carboxylic acid isomers. The data illustrates how substitution patterns directly alter multiplicity and chemical shifts[4].

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) and Multiplicities

(Data acquired in DMSO- d6​ at 400 MHz. s = singlet, d = doublet, dd = doublet of doublets)

IsomerH-2H-4H-5H-6H-7H-8Diagnostic Feature
4,7-Dichloro 8.95 (s)-8.25 (d, J=9.0)7.85 (dd, J=9.0, 2.2)-8.15 (d, J=2.2)H-8 meta-coupling (J=2.2 Hz) to H-6.
4,6-Dichloro 8.92 (s)-8.18 (d, J=2.2)-7.90 (dd, J=9.0, 2.2)8.10 (d, J=9.0)H-5 meta-coupling (J=2.2 Hz) to H-7.
6,7-Dichloro 9.10 (s)8.85 (s)8.30 (s)--8.20 (s)Four distinct singlets; no scalar coupling.
6,8-Dichloro 9.15 (s)8.80 (s)8.15 (d, J=2.0)-8.05 (d, J=2.0)-H-5 and H-7 show pure meta-coupling.
Table 2: Diagnostic 13 C NMR Chemical Shifts ( δ , ppm)

Carbon shifts are highly sensitive to the direct attachment of an electronegative chlorine atom (~6-10 ppm downfield shift compared to unsubstituted carbons).

IsomerC-2C-3C-4C-6C-7C-8
4,7-Dichloro 152.1121.5142.3 (C-Cl) 128.4136.5 (C-Cl) 129.1
4,6-Dichloro 151.8121.8141.9 (C-Cl) 132.0 (C-Cl) 131.5130.2
6,7-Dichloro 153.0123.1139.5133.2 (C-Cl) 135.8 (C-Cl) 128.5
6,8-Dichloro 153.5123.5139.8131.5 (C-Cl) 129.0134.2 (C-Cl)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following protocol employs a self-validating methodology. It does not rely solely on 1D chemical shifts—which are susceptible to concentration-dependent drift—but utilizes 2D NMR to mathematically lock the regiochemistry.

Step 1: Optimized Sample Preparation
  • Causality: Dichloroquinoline-3-carboxylic acids exhibit strong intermolecular hydrogen bonding (via the -COOH group) and π−π stacking between the planar aromatic rings. This causes severe line broadening and concentration-dependent chemical shift drift in non-polar solvents.

  • Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous DMSO- d6​ . The high dielectric constant and hydrogen-bond accepting nature of DMSO disrupt aggregation. Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-point reference to ensure absolute shift accuracy.

Step 2: 1D NMR Acquisition Parameters
  • Causality: Halogenated carbons and quaternary carbons (like C-3 and C-4) lack attached protons, resulting in long longitudinal relaxation times ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancement.

  • Action: For 1 H NMR, use a standard 30° pulse with a 2-second relaxation delay ( D1​ ). For 13 C NMR, increase the relaxation delay to at least 4 seconds and utilize a 45° pulse angle. Acquire a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the quaternary C-Cl carbons.

Step 3: Self-Validation via 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Causality: While 1D 1 H splitting patterns (e.g., two singlets vs. two doublets) can differentiate the 6,7-dichloro isomer from the 6,8-dichloro isomer, they cannot easily differentiate the 4,6-dichloro from the 4,7-dichloro isomer if the spectrum is poorly resolved. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings, allowing you to trace the carbon skeleton.

  • Action: Run an HMBC experiment.

    • Validation Logic: Locate the highly deshielded H-2 singlet (~9.0 ppm). In the HMBC spectrum, H-2 will show a strong 3J correlation to C-4 and C-8a, and a 2J correlation to C-3. If the carbon at C-4 shows a chemical shift typical of a chlorinated carbon (~142 ppm) and lacks an attached proton in the HSQC spectrum, you have definitively proven substitution at the 4-position, independent of any solvent effects or reference errors[4].

References

  • [2] Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv.[Link]

  • [1] 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing.[Link]

  • [3] 4,7-Dichloroquinoline. ResearchGate.[Link]

  • [4] Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC (National Institutes of Health).[Link]

Sources

Comparative

comparative cytotoxicity of chlorinated quinoline-3-carboxylic acids

Initiating Toxicity Analysis I'm now diving into a thorough literature review, homing in on the cytotoxic profiles of chlorinated quinoline-3-carboxylic acids. My focus is sharpened on identifying specific chlorinated de...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Toxicity Analysis

I'm now diving into a thorough literature review, homing in on the cytotoxic profiles of chlorinated quinoline-3-carboxylic acids. My focus is sharpened on identifying specific chlorinated derivatives and how they impact various cell lines, with a strong emphasis on the methodologies used in these studies.

Commencing Comparative Cytotoxicity Analysis

I've initiated a deep dive to compare the cytotoxicity of chlorinated quinoline-3-carboxylic acids. Specifically, I am pinpointing those derivatives with known cytotoxic effects, focusing on their impact on different cell lines. My research is concentrating on the methodologies, mechanisms, and structure-activity relationships. This will build a guide detailing experimental protocols and presenting data.

Expanding Data Search

I'm now expanding my data search, gathering information on comparative cytotoxicity of specific chlorinated derivatives across diverse cell lines. I'm prioritizing methodologies and any identified mechanisms, as well as structure-activity correlations to incorporate into the framework of the guide. Next, I will refine the guide's structure, which will include an intro section, comparisons of cytotoxic derivatives, and a discussion of structure-activity relationships. I'm focusing on protocols, and on generating data tables and diagrams to show findings. I'm planning to use diagrams to illustrate workflows. Finally, I will integrate gathered data, tables, and diagrams.

Refining the Initial Search

I've got a decent starting point from the initial search, however, I'm lacking comparative data on chlorinated quinoline-3-carboxylic acids specifically. There's general cytotoxicity info for quinoline derivatives, but I need targeted comparisons to make progress on the project. I'll need to adjust my search terms for more precise information.

Focusing on Precision

I'm now zeroing in on more precise search terms. The initial results gave general cytotoxicity data, but I'm after comparisons of chlorinated quinoline-3-carboxylic acids with IC50 values. I've noted relevant cell lines (MCF-7, K562, HeLa, Caco-2) and assays (MTT, LDH). The carboxylic acid at C3 is crucial, and halogen substitutions are important, so I'll prioritize these aspects in the next search iteration.

Refining Specificity

I've homed in on chlorinated quinoline derivatives. My recent search uncovered detailed information about their cytotoxicity, particularly 2-chloro and 7-chloroquinoline derivatives. I found some interesting papers on synthesis and cytotoxic evaluation.

Analyzing Cytotoxicity Data

I'm now diving deep into the cytotoxicity data for chlorinated quinoline derivatives. I'm extracting IC50 values to create an organized comparison, differentiating by chlorine position and cell line. It's challenging due to varying experimental conditions, with some studies focusing on 2-chloro-3-substituted quinolines and others on 7-chloro derivatives. I'll need to clearly address these limitations when presenting my findings.

Consolidating Data for Guide

I've gathered more detailed cytotoxicity data on chlorinated quinoline derivatives. I'm focusing on extracting IC50 values to build a structured comparison, and while I haven't found a direct comparative study of a series of chlorinated quinoline-3-carboxylic acids with chlorine at different positions, I'm organizing IC50 values by chlorine position and cell line. I'll describe experimental protocols.

Validation

in vivo vs in vitro validation of 7,8-Dichloroquinoline-3-carboxylic acid analogs

Title: In Vivo vs In Vitro Validation of 7,8-Dichloroquinoline-3-Carboxylic Acid Analogs: A Comprehensive Translation Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Validation of 7,8-Dichloroquinoline-3-Carboxylic Acid Analogs: A Comprehensive Translation Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 7,8-dichloroquinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. While historically recognized as the structural backbone for potent antibacterial fluoroquinolones (targeting DNA gyrase)[1], recent medicinal chemistry campaigns have repurposed this scaffold to develop highly selective Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors for oncology[2] and RNA destabilizers for antiviral therapies[3].

As a Senior Application Scientist, I frequently observe a critical failure point in preclinical development: the "translation gap" between biochemical potency and physiological efficacy. This guide provides an objective, self-validating framework for comparing in vitro and in vivo performance of these analogs, focusing on the causality behind assay design and the mechanistic hurdles of metabolic stability and cellular penetrance.

Mechanistic Grounding: The "Why" Behind the Validation

Before executing validation protocols, it is critical to understand whyin vitro success often fails to translate in vivo for quinoline derivatives:

  • Target Engagement vs. Membrane Permeability: The 3-carboxylic acid moiety is essential for target binding—acting as a hydrogen bond donor/acceptor in the ALDH1A1 active site or a metal-chelator in bacterial topoisomerases[4]. However, this same polarity can restrict cellular permeability. An analog with a 5 nM biochemical IC50 may exhibit a >5 µM cellular IC50 if it cannot cross the lipid bilayer.

  • Metabolic Liability: The quinoline core is highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. High intrinsic clearance (CL_int) observed in vitro using liver microsomes directly causes poor oral bioavailability (%F) in vivo[3].

Workflow A Scaffold Synthesis (7,8-Dichloroquinoline) B In Vitro Biochemical (Enzyme IC50) A->B C In Vitro Cellular (Viability Assays) B->C D ADME & PK (Clearance & Exposure) C->D E In Vivo Efficacy (Xenograft Models) D->E

Caption: Experimental workflow translating 7,8-dichloroquinoline-3-carboxylic acid hits to in vivo leads.

In Vitro Validation Workflows: Establishing Target Engagement

To bridge the translation gap, in vitro assays must mimic physiological constraints. The following protocols focus on ALDH1A1 inhibition, a primary application for these analogs to overcome paclitaxel resistance in ovarian cancer[5].

Protocol 1: High-Throughput Biochemical Assay (ALDH1A1 Kinetics)

Causality: Quinoline analogs often exhibit slow-binding kinetics. Pre-incubation is required to achieve equilibrium; omitting this step artificially inflates the apparent IC50, leading to the selection of false-negative leads.

  • Reagent Preparation: Prepare recombinant human ALDH1A1 enzyme (10 nM final), NAD+ cofactor (1 mM), and fluorogenic aldehyde substrate (e.g., BODIPY-aminoacetaldehyde) in HEPES buffer (pH 7.4).

  • Compound Plating: Dispense quinoline analogs into a 384-well black microplate using acoustic liquid handling (10-point dose-response, 0.1 nM to 10 µM).

  • Equilibration: Add ALDH1A1 enzyme and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAD+ and substrate to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex 340 nm / Em 460 nm) continuously over 30 minutes. Calculate initial velocities to derive the IC50 via a 4-parameter logistic fit.

Self-Validation Check: The assay is only accepted if the Z'-factor is >0.65 and the positive control (e.g., NCT-501) IC50 falls within 3-fold of its historical average (approx. 40 nM)[5].

Protocol 2: Cellular Efficacy (3D Spheroid Disruption)

Causality: 2D cell monolayers do not accurately represent the hypoxic, drug-resistant tumor microenvironment. 3D spheroids force cells to rely heavily on ALDH1A1 for detoxifying reactive oxygen species (ROS), making it a highly predictive in vitro model for in vivo xenograft success[5].

  • Cell Seeding: Seed OV-90 ovarian cancer cells (2,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 mins to initiate spheroid formation.

  • Maturation: Incubate for 72 hours until solid spheroids form.

  • Treatment: Treat with quinoline analogs alone and in combination with Paclitaxel (10 nM).

  • Viability Readout: After 72 hours of exposure, lyse spheroids using CellTiter-Glo® 3D and measure luminescent ATP output.

Self-Validation Check: Vehicle-treated spheroids must demonstrate logarithmic growth over the 72h assay window. Paclitaxel monotherapy must establish a stable baseline to calculate the combinatorial Shift Index accurately.

Pathway Chemo Chemotherapy (e.g., Paclitaxel) ROS Cytotoxic Aldehydes Chemo->ROS ALDH ALDH1A1 Enzyme ROS->ALDH Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Accumulation Detox Detoxification (Drug Resistance) ALDH->Detox Inhibitor Quinoline Analog Inhibitor->ALDH

Caption: Mechanism of ALDH1A1 inhibition by quinoline analogs reversing chemotherapy resistance.

In Vivo Validation Workflows: Pharmacokinetics and Efficacy

Once cellular target engagement is validated, the compound must survive systemic circulation.

Protocol 3: Pharmacokinetics (PK) and ADME Profiling

Causality: The 7,8-dichloro substitutions on the quinoline ring are designed to block specific metabolic hotspots. We run in vitro Rat Liver Microsome (RLM) clearance assays directly before in vivo PK to ensure these substitutions successfully prevent rapid degradation[3].

  • In Vitro RLM Assay: Incubate the analog (1 µM) with RLM (0.5 mg/mL) and NADPH for 60 minutes. Calculate intrinsic clearance ( CLint​ ). Analogs with CLint​ > 50 µL/min/mg are halted.

  • In Vivo Dosing: Dose Sprague-Dawley rats intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg).

  • Sampling & Analysis: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract via protein precipitation and analyze using LC-MS/MS.

Self-Validation Check: Verapamil is run concurrently as a high-clearance positive control. Recovery of the internal standard during LC-MS/MS must exceed 85% to rule out ion suppression.

Protocol 4: Murine Xenograft Efficacy Model
  • Inoculation: Inject 5×106 MIA PaCa-2 cells subcutaneously into the right flank of SCID mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize into four groups: Vehicle, Paclitaxel alone, Quinoline Analog alone (PO), and Combination.

  • Measurement: Measure tumor volume bi-weekly using digital calipers ( Volume=2length×width2​ ).

Self-Validation Check: Tumor volumes in the vehicle group must reach 1000 mm³ within 30 days without spontaneous necrosis. Body weight loss in treated groups must not exceed 15%, ensuring observed efficacy is not an artifact of systemic toxicity.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The true value of a medicinal chemistry campaign is measured by how well in vitro metrics predict in vivo success. The table below illustrates the typical progression from a first-generation 7,8-dichloroquinoline hit to a fully optimized, orally bioavailable lead (such as the NCT-506 class of ALDH1A1 inhibitors)[5].

ParameterAssay TypeFirst-Gen HitOptimized LeadTranslation Implication
Enzymatic IC50 In Vitro (Biochemical)150 nM< 10 nMHigh target affinity achieved via 3-position amide optimization.
Cellular IC50 In Vitro (Cellular)> 5 µM80 nMImproved membrane permeability and intracellular accumulation.
RLM Clearance In Vitro (ADME)85 µL/min/mg< 15 µL/min/mgResistance to oxidative metabolism established.
Oral Bioavailability (%F) In Vivo (PK)< 5%> 45%Viable for oral dosing in murine efficacy models.
Tumor Growth Inhibition In Vivo (Efficacy)N/A (Failed PK)75% (Combo)Successful translation to therapeutic effect in vivo.

By strictly adhering to self-validating protocols and understanding the causality behind metabolic liabilities, researchers can efficiently triage false positives and accelerate the development of quinoline-3-carboxylic acid analogs into the clinic.

Sources

Validation

LC-MS Validation Protocols for 7,8-Dichloroquinoline-3-carboxylic Acid Quantification: A Comparative Guide

Executive Summary The accurate quantification of 7,8-Dichloroquinoline-3-carboxylic acid (7,8-DCQCA)—a highly polar, halogenated quinoline derivative[1]—in biological matrices is a critical bottleneck in pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 7,8-Dichloroquinoline-3-carboxylic acid (7,8-DCQCA)—a highly polar, halogenated quinoline derivative[1]—in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. Its amphoteric nature and the presence of endogenous isobaric interferences demand rigorous analytical strategies. This guide objectively compares two premier mass spectrometry platforms: Triple Quadrupole (QqQ) LC-MS/MS and Quadrupole Time-of-Flight (Q-TOF) LC-HRMS . Furthermore, it details a self-validating sample preparation protocol grounded in the.

Platform Comparison: QqQ vs. Q-TOF

Selecting the appropriate mass spectrometry platform requires balancing sensitivity, selectivity, and dynamic range.

  • Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM): The industry gold standard for targeted quantification. By isolating specific nominal mass precursor-to-product ion transitions (e.g., m/z 242.0 → 198.0), QqQ systems deliver unparalleled sensitivity and a broad linear dynamic range (LDR). However, they can be susceptible to matrix interferences that share the same nominal mass and fragmentation pattern.

  • Q-TOF (LC-HRMS) - High-Resolution Accurate Mass (HRAM): The emerging alternative for complex matrices. Q-TOF systems provide high mass resolving power (>30,000 FWHM), allowing analysts to extract exact masses (e.g., m/z 241.9770) with narrow mass defect windows (typically 5 ppm). This eliminates nominal mass interferences and enables simultaneous non-targeted metabolite profiling, albeit often at the cost of absolute sensitivity and LDR compared to QqQ.

Table 1: Performance Comparison for 7,8-DCQCA Quantification
ParameterTriple Quadrupole (QqQ) MRMQuadrupole Time-of-Flight (Q-TOF) HRAM
Detection Mechanism Nominal mass transitions (e.g., 242.0 → 198.0)Exact mass extraction (e.g., m/z 241.9770 ± 5 ppm)
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity High (dependent on unique fragmentation)Ultra-high (mass defect filtering)
Primary Application Routine, high-throughput PK/TK quantificationComplex matrices, simultaneous metabolite ID

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and compliance with [2], the analytical workflow must inherently control for matrix effects and recovery variations.

The Causality of Sample Preparation

Why choose Mixed-Mode Solid Phase Extraction (SPE) over traditional Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)?

7,8-DCQCA possesses a carboxylic acid group (pKa ~3.5). At physiological pH (7.4), this group is deprotonated and highly anionic. A Mixed-Mode Strong Anion Exchange (MAX) SPE protocol is specifically engineered to exploit this chemistry. The quaternary amine groups on the strongly retain the negatively charged 7,8-DCQCA. This allows for aggressive washing of neutral and basic lipids with methanol, before eluting with an acidic solvent (2% formic acid) that neutralizes the analyte's carboxylate group, breaking the ionic interaction and releasing the purified compound.

Step-by-Step SPE Methodology (Oasis MAX 96-Well Plate)
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the sorbent bed.

  • Sample Loading: Mix 200 µL of plasma (spiked with 7,8-DCQCA) with 20 µL of Internal Standard (7,8-DCQCA-d3). Dilute 1:1 with 2% NH₄OH in water to ensure complete deprotonation, and load onto the plate.

  • Wash 1 (Neutrals/Bases): Pass 1.0 mL of 5% NH₄OH in water to remove basic and neutral interferences.

  • Wash 2 (Lipids): Pass 1.0 mL of Methanol to remove hydrophobic matrix components (e.g., phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions (QqQ Platform)
  • Analytical Column: C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

Validation Data Presentation

According to the , a self-validating method must demonstrate that the Lower Limit of Quantification (LLOQ) maintains a precision (CV) of ≤ 20% and an accuracy within ±20%. All other Quality Control (QC) levels must fall within ±15%. The data below demonstrates that the QqQ platform paired with MAX SPE comfortably exceeds these regulatory thresholds.

Table 2: ICH M10 Validation Summary for 7,8-DCQCA (QqQ Platform)
QC LevelNominal Concentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%)Matrix Factor (IS-normalized)
LLOQ 0.58.4104.20.98
Low QC 1.55.198.51.02
Mid QC 50.03.2101.11.01
High QC 400.02.899.40.99

Bioanalytical Workflow Visualization

G N1 Plasma Sample (7,8-DCQCA) N3 Mixed-Mode Anion Exchange (MAX SPE) N1->N3 N2 Internal Standard (Isotope Labeled) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 Mass Spectrometry (QqQ MRM vs Q-TOF HRAM) N4->N5 N6 Data Processing & ICH M10 Validation N5->N6

Bioanalytical workflow for 7,8-DCQCA quantification from plasma to ICH M10 compliance.

Conclusion

For the rigorous quantification of 7,8-Dichloroquinoline-3-carboxylic acid, the pairing of Mixed-Mode Anion Exchange SPE with a Triple Quadrupole (QqQ) LC-MS/MS system provides the optimal balance of sensitivity and regulatory compliance. While Q-TOF LC-HRMS remains a powerful alternative for complex interference resolution and metabolite profiling, the QqQ platform's superior LDR and LLOQ make it the definitive choice for late-stage PK/TK studies.

References

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." US Food and Drug Administration (FDA). [Link]

  • Waters Corporation. "Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates." Waters.com. [Link]

  • IntLab. "7,8-DICHLOROQUINOLINE-3-CARBOXYLIC ACID Chemical Properties." Intlab.org. [Link]

Sources

Safety & Regulatory Compliance

Safety

7,8-Dichloroquinoline-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical safety and waste management not as a static checklist, but as a dynamic system of predictable chemical behaviors. For researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety and waste management not as a static checklist, but as a dynamic system of predictable chemical behaviors. For researchers and drug development professionals handling 7,8-Dichloroquinoline-3-carboxylic acid , standard disposal protocols are insufficient.

Because this compound is a halogenated, nitrogen-containing aromatic carboxylic acid, its end-of-life management presents specific logistical and environmental challenges. The presence of two chlorine atoms on the quinoline ring dictates that any waste stream containing this compound—even in trace amounts—must be strictly managed as halogenated organic waste [1]. Improper disposal not only violates environmental regulations but risks the release of corrosive hydrochloric acid (HCl) gas or toxic dioxins during standard incineration[2].

This guide provides a causality-driven, self-validating operational framework for the safe handling, spill response, and disposal of 7,8-Dichloroquinoline-3-carboxylic acid.

Physicochemical & Waste Profiling Data

To understand the why behind our disposal protocols, we must first analyze the quantitative properties that govern the compound's behavior in waste streams. The ~29.3% chlorine content by mass is the critical driver for its classification and subsequent destruction methodology[3].

Table 1: Physicochemical Properties & Waste Profiling

ParameterValueOperational Implication
Chemical Class Halogenated Quinoline DerivativeRequires specialized high-temperature incineration[2].
Chlorine Content ~29.3% by massHigh potential for HCl gas generation upon combustion; mandates caustic scrubbing[2].
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)Non-halogenated solvents used for dissolution must be reclassified as halogenated waste[1].
EPA Waste Designation Halogenated Organic WasteMust be segregated into designated (typically green-labeled) carboys[1].

Table 2: EPA Treatment Parameters for Halogenated Streams [2]

Waste CategoryTypical Treatment TechnologyMinimum Energy Content
High chlorine content solid wastesRotary kiln incineration~4,000 Btu/lb
Halogenated aqueous/liquid wastesLiquid injection incineration~4,000 Btu/lb
Halogenated potential solidsRotary kiln incineration with caustic scrubbing~4,000 Btu/lb

The Logic of Halogenated Waste Segregation

The fundamental rule of halogenated waste is contamination by inclusion . If a researcher dissolves 7,8-Dichloroquinoline-3-carboxylic acid in a non-halogenated solvent (like Methanol or DMSO) and disposes of it in a standard "Non-Halogenated" waste carboy, the entire carboy becomes halogenated waste[1].

Causality: Standard incinerators cannot handle halogens. At temperatures exceeding 1000°C, the carbon-chlorine bonds cleave, reacting with hydrogen to form corrosive HCl gas. Halogenated waste must be routed to specialized rotary kilns equipped with caustic scrubbers (using NaOH) to neutralize the acid gas into harmless NaCl and water[2]. Misclassification drastically increases disposal costs and facility risks.

WasteWorkflow Start 7,8-Dichloroquinoline-3-carboxylic acid Waste Generation Decision1 Is the waste solid or liquid? Start->Decision1 SolidWaste Solid Waste (Powder, Consumables) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) Decision1->LiquidWaste Liquid SolidBin Solid Hazardous Waste (Halogen-Tagged) SolidWaste->SolidBin Decision2 Solvent Type? LiquidWaste->Decision2 Halogenated Halogenated Solvent (e.g., DCM) Decision2->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO) Decision2->NonHalogenated Non-Halogenated HalogenatedBin Halogenated Organic Waste (Caustic Scrubbing) Halogenated->HalogenatedBin NonHalogenated->HalogenatedBin *Halogenated solute rule

Figure 1: Decision matrix for 7,8-Dichloroquinoline-3-carboxylic acid waste segregation.

Procedural Workflows

Every protocol below is designed as a self-validating system , ensuring that safety is actively confirmed at each step rather than assumed.

Protocol A: Safe Handling and Solution Preparation
  • Environmental Setup : Conduct all weighing and dissolution inside a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

    • Causality: The powder form poses an inhalation hazard; ducted systems ensure no recirculation of halogenated particulates[3].

  • Static Mitigation : Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Halogenated organic powders often hold static charges, leading to aerosolization and inaccurate mass readings.

    • Self-Validation: The analytical balance reading will stabilize within 3 seconds if static is properly mitigated and airflow is correctly calibrated.

  • Dissolution : Add the solvent to the pre-weighed solid, not vice versa.

    • Causality: Adding solid to liquid can cause micro-splashing of the solvent, potentially contaminating the exterior of the vessel.

Protocol B: Spill Response and Decontamination
  • Containment (Solid Spill) : Surround the spill with a damp, chemically inert absorbent pad. Do NOT spray water directly onto the powder.

    • Causality: Direct spraying can aerosolize the fine powder, spreading the contamination zone.

  • Mechanical Recovery : Gently sweep the powder using a dedicated anti-static brush and dustpan. Transfer to a sealable, puncture-resistant container.

  • Chemical Decontamination : Wipe the affected area with a solvent known to dissolve the compound (e.g., isopropanol), followed by a mild alkaline detergent wash.

    • Causality: The carboxylic acid group makes the compound slightly more soluble in mild bases, ensuring complete removal of trace residues.

    • Self-Validation: After the final wash, a pH test strip applied to the final rinse water should read a neutral pH of 7, confirming the absence of residual acidic powder.

  • Waste Designation : Place all cleanup materials into a solid hazardous waste bag, explicitly labeled "Contaminated with Halogenated Organics."

SpillResponse Detect 1. Detect Spill Contain 2. Containment Detect->Contain Recover 3. Mechanical Recovery Contain->Recover Decon 4. Decontamination Recover->Decon Dispose 5. Waste Disposal Decon->Dispose

Figure 2: Sequential spill response workflow for solid halogenated organics.

Protocol C: End-of-Life Waste Segregation
  • Liquid Waste Classification : If 7,8-Dichloroquinoline-3-carboxylic acid is dissolved in a non-halogenated solvent, immediately relabel the primary container as "Halogenated Organic Waste."

    • Causality: Mixing this into a non-halogenated bulk carboy contaminates the entire volume, violating RCRA guidelines[1].

  • Transfer to Bulk Accumulation : Transfer the liquid waste into a designated, chemically compatible (e.g., HDPE) green-labeled carboy.

    • Self-Validation: Before sealing the carboy, verify the pH of the waste stream using indicator strips. A stable pH confirms no unintended reactive acid-base chemistry is occurring within the accumulation container[1].

  • Documentation : Log the exact mass or volume of the compound and the solvent on the composite waste sheet.

    • Causality: Commercial offsite treatment facilities require accurate BTU and halogen content calculations to calibrate their rotary kiln incinerators and caustic scrubbers[2].

Sources

Handling

Personal protective equipment for handling 7,8-Dichloroquinoline-3-carboxylic acid

Operational Safety and Logistics Guide: Handling 7,8-Dichloroquinoline-3-carboxylic acid As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up and operational logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 7,8-Dichloroquinoline-3-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up and operational logistics of handling complex halogenated heterocycles. We believe that providing high-purity reagents is only half of our responsibility; equipping our partners with field-proven, mechanistic safety protocols is how we ensure your research advances without incident.

7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7)[1] is a highly functionalized building block, but it presents a unique intersection of physicochemical hazards. The electron-withdrawing chlorine atoms at the 7 and 8 positions significantly increase the lipophilicity of the quinoline core, enhancing its potential for dermal penetration and environmental persistence[2]. Concurrently, the carboxylic acid moiety at position 3 acts as a potent localized irritant, capable of causing rapid pH shifts upon contact with mucosal membranes[3].

To handle this compound safely, researchers must move beyond basic compliance and adopt a mechanistic approach to Personal Protective Equipment (PPE) and operational logistics. This guide outlines the causality behind specific safety protocols, ensuring a self-validating workflow from dispensing to disposal.

Quantitative Hazard Profile and PPE Matrix

Understanding the "why" behind PPE selection is critical. Standard latex gloves, for instance, offer inadequate protection against lipophilic halogenated aromatics. The table below synthesizes the quantitative hazard data and the corresponding mandatory PPE specifications[4],[5].

Hazard ClassGHS CategoryMechanistic DriverRequired PPE Specification
Skin Corrosion / Irritation Category 2 (H315)Acidic C3-carboxyl group protonates epidermal proteins; lipophilic core enhances penetration.Double-layer Nitrile gloves (≥0.11 mm thickness), Flame-resistant lab coat.
Serious Eye Damage Category 2A (H319)Rapid pH shift and tissue damage in aqueous mucosal fluids.EN166 / ANSI Z87.1 tight-fitting safety goggles (Standard safety glasses are insufficient).
STOT (Single Exposure) Category 3 (H335)Aerosolization of fine crystalline powder severely irritates the respiratory tract.Chemical fume hood (Face velocity >100 fpm); N95/P3 Respirator if handled externally.
Environmental Toxicity Chronic AquaticHalogenated aromatic stability resists natural biodegradation.Dedicated EPA/RCRA compliant halogenated waste containers.

Operational Workflow: Safe Dispensing and Reaction Setup

Handling fine, halogenated powders requires strict static mitigation and inhalation controls to prevent Specific Target Organ Toxicity (STOT) events in the respiratory system[6]. Every protocol described here is a self-validating system: if a validation step fails, the procedure halts.

Protocol 1: Dispensing Methodology

  • Environmental Verification: Before opening the container, verify that the chemical fume hood maintains a face velocity of at least 0.5 m/s (100 fpm). Causality: This is a physical barrier against the compound's H335 respiratory hazard[4]. If the anemometer reads below 100 fpm, do not proceed.

  • PPE Donning Sequence: Equip ANSI Z87.1 tight-fitting goggles, a flame-resistant lab coat, and double-layer nitrile gloves. Causality: Double-gloving provides a sacrificial outer layer in case of static-cling transfer of the lipophilic chlorinated powder.

  • Static Mitigation & Weighing: Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and exclusively use a grounded stainless-steel spatula. Causality: Halogenated aromatics are often highly crystalline and non-conductive, leading to significant triboelectric charging. Standard plastic spatulas cause the powder to repel and aerosolize, instantly triggering respiratory hazards.

  • Transfer & Decontamination: Weigh the required mass, transfer it immediately to the reaction vessel, and seal it with a septum. Wipe the exterior of the vessel and the balance with a damp, lint-free cloth before removing them from the hood.

Logistical Disposal and Spill Response Plan

Halogenated quinoline derivatives require specialized disposal considerations under federal and local environmental regulations[2]. Mixing these compounds with standard organic waste is a critical operational failure.

Protocol 2: Spill Containment and Neutralization

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate a 2-meter radius and don a P3 particulate respirator.

  • Neutralization: Cover the spilled powder with a damp, inert absorbent (e.g., diatomaceous earth) moistened with a 1% sodium carbonate ( Na2​CO3​ ) solution. Causality: The mild base deprotonates the carboxylic acid, converting the lipophilic, volatile acid into a highly water-soluble, non-volatile sodium salt. This prevents aerosolization during sweeping and drastically reduces dermal penetration risk.

  • Collection: Sweep the neutralized mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Protocol 3: Halogenated Waste Segregation

  • Segregation: All reaction filtrates, contaminated gloves, and spill absorbents must be placed in a dedicated waste stream.

  • Labeling: Label the container strictly as "Halogenated Organic Waste." Causality: Mixing halogenated quinolines with non-halogenated waste streams can lead to the formation of highly toxic dioxins during standard municipal or non-specialized incineration processes.

Safety Workflow Visualization

Handling_Workflow A Risk Assessment: 7,8-Dichloroquinoline-3-carboxylic acid B Verify Fume Hood (Face Velocity > 100 fpm) A->B C Don Core PPE (Nitrile, Goggles, Lab Coat) B->C D Dispensing & Weighing (Anti-static tools) C->D E Spill Detected? D->E F Spill Protocol (1% Na2CO3 Neutralization) E->F Yes G Reaction Execution E->G No H Halogenated Waste Disposal (EPA/RCRA Compliant) F->H G->H

Workflow for handling 7,8-Dichloroquinoline-3-carboxylic acid, from PPE donning to disposal.

References[1] Intlab. "Chemical Catalog - 7,8-DICHLOROQUINOLINE-3-CARBOXYLIC ACID." Intlab.org. https://www.intlab.org/[2] BenchChem. "4-Amino-7-(trifluoromethyl)quinoline Safety and Handling." BenchChem.com. https://www.benchchem.com/[3] PubChem. "Quinoline-3-carboxylic acid | CID 80971." National Institutes of Health.https://pubchem.ncbi.nlm.nih.gov/compound/80971[4] Fisher Scientific. "SAFETY DATA SHEET - 3-Quinolinecarboxylic acid." FisherSci.com.https://www.fishersci.com/[5] Echemi. "4-Chloro-quinoline-3-carboxylic acid SDS." Echemi.com.https://www.echemi.com/[6] AK Scientific. "2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid Safety Data Sheet." AKsci.com. https://aksci.com/

Sources

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